molecular formula C25H24N6O3 B8023863 Ono-WG-307

Ono-WG-307

Cat. No.: B8023863
M. Wt: 456.5 g/mol
InChI Key: KSUDUUBCXJUFRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ono-WG-307, also known in clinical development as ONO/GS-4059, is a highly potent and selective oral inhibitor of Bruton's Tyrosine Kinase (BTK) . This small molecule acts by covalently binding to BTK, thereby blocking its autophosphorylation at the Tyr223 site and inhibiting downstream signaling through pathways like AKT and protein kinase D . This targeted mechanism disrupts B-cell receptor signaling, which is critical for the survival and proliferation of malignant B-cells . In preclinical studies, Ono-WG-307 has demonstrated significant anti-proliferative effects and anti-tumor activity in models of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL), particularly the activated B-cell (ABC) subtype . Its high specificity for BTK, with an IC50 in the sub-nanomolar range, results in fewer off-target effects compared to earlier-generation BTK inhibitors . Research indicates it is a promising investigational compound for the treatment of hematologic cancers . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

6-amino-7-(4-phenoxyphenyl)-9-(1-prop-2-enoylpiperidin-3-yl)purin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N6O3/c1-2-21(32)29-14-6-7-18(15-29)31-24-22(23(26)27-16-28-24)30(25(31)33)17-10-12-20(13-11-17)34-19-8-4-3-5-9-19/h2-5,8-13,16,18H,1,6-7,14-15H2,(H2,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSUDUUBCXJUFRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCC(C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: Targeting the Linchpin of B-Cell Signaling

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mechanism of Action of Ono-WG-307 (Tirabrutinib), a Second-Generation BTK Inhibitor

In the intricate signaling network that governs B-lymphocyte development, activation, and survival, Bruton's Tyrosine Kinase (BTK) stands out as a critical regulatory node.[1][2] BTK is a non-receptor tyrosine kinase from the Tec kinase family, and its function is indispensable for relaying signals from the B-cell receptor (BCR).[1][3] Upon antigen binding, the BCR initiates a signaling cascade that recruits and activates BTK, which in turn phosphorylates and activates downstream effectors like Phospholipase C gamma 2 (PLCγ2). This cascade culminates in the activation of crucial pro-survival and proliferation pathways, including nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), AKT, and mitogen-activated protein kinase (MAPK).[1][4][5]

In many B-cell malignancies, such as diffuse large B-cell lymphoma (DLBCL) and chronic lymphocytic leukemia (CLL), the BCR signaling pathway is chronically active, making BTK a highly attractive therapeutic target.[6][7] The development of BTK inhibitors has revolutionized the treatment of these diseases. The first-generation inhibitor, ibrutinib, demonstrated significant clinical efficacy but was associated with off-target effects due to its inhibition of other kinases, such as those in the Src family and epidermal growth factor receptor (EGFR).[8][9] This spurred the development of second-generation inhibitors with improved selectivity.

Ono-WG-307, also known as Tirabrutinib (ONO/GS-4059), is a novel, second-generation BTK inhibitor designed for high potency and selectivity.[8][10] This guide provides a detailed technical overview of its mechanism of action, the cellular consequences of its activity, and the key experimental methodologies used to characterize its function.

Part 1: The Core Mechanism: Potent, Selective, and Irreversible BTK Inhibition

The therapeutic efficacy of Ono-WG-307 is rooted in its specific and permanent inactivation of BTK. This is achieved through a precisely engineered molecular interaction that confers both high potency and a clean selectivity profile.

Molecular Interaction: Covalent Binding to Cys481

The kinase domain of BTK contains a crucial cysteine residue at position 481 (Cys481) within its ATP-binding pocket.[11][12] This residue is a key target for irreversible inhibitors. Ono-WG-307 is designed to form a stable, covalent bond with the thiol group of Cys481.[6] This irreversible binding permanently locks the inhibitor in the active site, physically preventing ATP from binding and rendering the enzyme catalytically inactive.[13] This covalent mechanism ensures sustained target inhibition even as the circulating drug concentration decreases.

cluster_BTK BTK Active Site BTK BTK Kinase Domain Cys481 ATP Binding Pocket Inactive_BTK Permanently Inactivated BTK Covalent Bond Formed ATP Binding Blocked BTK->Inactive_BTK OnoWG307 Ono-WG-307 (Tirabrutinib) OnoWG307->BTK:c481 Forms covalent bond

Caption: Covalent binding of Ono-WG-307 to Cys481 in the BTK active site.

Inhibition of Kinase Activity and High Potency

By covalently occupying the active site, Ono-WG-307 potently inhibits BTK's enzymatic function. A primary consequence is the blockade of BTK auto-phosphorylation at the Tyr223 position, a critical step for stabilizing the active conformation of the kinase.[3][8] Biochemical assays demonstrate that Ono-WG-307 inhibits BTK with sub-nanomolar potency, underscoring its high affinity for the target enzyme.[8][14]

Parameter Ono-WG-307 (Tirabrutinib) Reference(s)
BTK IC₅₀ (Biochemical) Sub-nanomolar range (e.g., <1 nM)[7][8][14]
TMD-8 Cell Growth IC₅₀ 3.59 nmol/L[8][10]
TMD-8 p-BTK (Tyr223) IC₅₀ 23.9 nmol/L[10]

Table 1: Potency of Ono-WG-307 in Biochemical and Cellular Assays.

Superior Kinase Selectivity Profile

A defining feature of second-generation BTK inhibitors is their enhanced selectivity, which is crucial for minimizing off-target effects and improving the safety profile of the drug.[8][9] Ono-WG-307 exhibits a highly selective inhibition profile, with significantly greater potency against BTK compared to other kinases, including those involved in related signaling pathways or those implicated in the adverse effects of first-generation inhibitors.[10] For instance, its inhibitory activity against key kinases in T-cell receptor signaling (e.g., ITK, LCK) and other pathways (e.g., EGFR, FYN, LYN) is several hundred to several thousand-fold lower than its activity against BTK.[8][10][15] This high degree of selectivity suggests a lower risk of off-target effects such as rash or bleeding, which have been associated with less selective inhibitors.[8][9]

Kinase Selectivity vs. BTK (Fold-Increase in IC₅₀) Reference(s)
BMX ~10-fold[10]
TEC ~10-fold[10]
ITK >200-fold[10][15]
JAK3 >200-fold[10][15]
FYN >700-fold[8][10][15]
LYN >700-fold[8][10][15]
EGFR >3597-fold[15]

Table 2: Kinase Selectivity Profile of Ono-WG-307 (Tirabrutinib).

Part 2: Cellular Consequences of BTK Blockade

The potent and selective inhibition of BTK by Ono-WG-307 translates into profound effects at the cellular level, effectively shutting down the aberrant signaling that drives the growth and survival of malignant B-cells.

Disruption of Downstream BCR Signaling Pathways

BTK serves as a gatekeeper for multiple downstream signaling cascades. By inactivating BTK, Ono-WG-307 prevents the phosphorylation of PLCγ2, thereby blocking the subsequent activation of AKT, ERK, and NF-κB pathways.[8][14][15][16] Phosphoproteomic studies have confirmed that treatment with Ono-WG-307 leads to a selective and sustained suppression of these critical signaling networks in sensitive cancer cell lines.[10][14] This comprehensive shutdown of pro-survival signaling is the ultimate driver of the inhibitor's anti-tumor activity.

LYN_SYK LYN / SYK BTK BTK LYN_SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 OnoWG307 Ono-WG-307 AKT AKT Pathway PLCG2->AKT ERK ERK Pathway PLCG2->ERK NFKB NF-κB Pathway PLCG2->NFKB Response Cell Proliferation, Survival, Activation AKT->Response ERK->Response NFKB->Response BCR BCR

Caption: Ono-WG-307 blocks the BCR signaling cascade at BTK.

Induction of Anti-Tumor Phenotypes

The disruption of these signaling pathways leads directly to potent anti-tumor effects. In sensitive B-cell lymphoma cell lines, such as the activated B-cell like (ABC) subtype of DLBCL, Ono-WG-307 treatment results in a dose-dependent inhibition of cell proliferation and viability.[7][8][10] This cytostatic and cytotoxic activity has been validated in vivo, where oral administration of Ono-WG-307 has shown significant anti-tumor efficacy in xenograft models of B-cell malignancies.[7][8][10]

Part 3: Key Methodologies for Characterization

The characterization of a targeted inhibitor like Ono-WG-307 relies on a suite of robust biochemical and cellular assays. These protocols are designed not just to measure an effect, but to validate the mechanism of action at each stage, from the purified enzyme to the complex cellular environment.

Protocol 1: Biochemical Kinase Inhibition Assay (Transcreener® ADP² Assay)

Expertise & Rationale: The foundational step in characterizing any kinase inhibitor is to determine its direct effect on the purified target enzyme, free from the complexities of a cellular system. This biochemical IC₅₀ value is a pure measure of the compound's potency. The Transcreener® ADP² assay is a sensitive, fluorescence-based method that quantifies kinase activity by directly measuring the ADP produced, making it a reliable high-throughput method.[17]

Methodology:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM DTT) and serial dilutions of Ono-WG-307 in DMSO.

  • Enzyme/Inhibitor Pre-incubation: Add recombinant human BTK enzyme and a suitable substrate (e.g., poly(Glu, Tyr) peptide) to a 384-well assay plate. Add the serially diluted Ono-WG-307 and pre-incubate for 20-30 minutes at room temperature to allow for binding.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to a final concentration near its Km value. Incubate for a defined period (e.g., 60 minutes) at room temperature, ensuring the reaction remains in the linear range.

  • Reaction Termination & Detection: Stop the reaction by adding the Transcreener® ADP² Detection Mix, which contains an ADP-specific antibody and a fluorescent tracer.

  • Data Acquisition: After a 60-minute incubation, read the plate on a fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET) enabled plate reader.

  • Data Analysis: Convert fluorescence values to ADP produced using a standard curve. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Caption: Workflow for a biochemical BTK inhibition assay.

Protocol 2: Cellular BTK Target Engagement Assay (Western Blot)

Expertise & Rationale: Demonstrating that an inhibitor can access its target within a living cell and inhibit its function is a critical validation step. Western blotting for the phosphorylated (active) form of BTK (p-BTK at Tyr223) provides direct evidence of target engagement and inhibition in a cellular context. Comparing the levels of p-BTK to total BTK ensures that any observed decrease in phosphorylation is due to inhibition, not protein degradation.

Methodology:

  • Cell Culture & Treatment: Culture a BTK-dependent cell line (e.g., TMD8) to mid-log phase. Treat cells with a dose range of Ono-WG-307 or vehicle (DMSO) for a specified time (e.g., 2 hours).

  • Cell Lysis: Harvest the cells by centrifugation, wash with cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Western Blotting: Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for p-BTK (Tyr223).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the signal.

  • Stripping and Re-probing: Strip the membrane and re-probe with a primary antibody for total BTK to serve as a loading control.

  • Densitometry Analysis: Quantify the band intensities for p-BTK and total BTK. Normalize the p-BTK signal to the total BTK signal for each sample.

Protocol 3: Pharmacodynamic BTK Occupancy Assay (TR-FRET)

Expertise & Rationale: For clinical development, it is essential to have a pharmacodynamic (PD) biomarker to confirm that the drug is engaging its target in patients at a given dose. A target occupancy assay measures the percentage of target protein that is bound by the inhibitor. A homogeneous, TR-FRET-based assay is highly advantageous as it can simultaneously measure both inhibitor-bound (or free) and total BTK in the same well, reducing sample volume requirements and variability.[18][19]

Methodology:

  • Sample Collection & Lysis: Collect patient peripheral blood mononuclear cells (PBMCs) at various time points post-dose. Lyse the cells in a buffer optimized for the TR-FRET assay.

  • Assay Principle: The assay utilizes two antibody pairs.

    • Total BTK: One antibody pair binds to epitopes on BTK that are not blocked by the inhibitor. One antibody is labeled with a donor fluorophore (e.g., Terbium) and the other with an acceptor (e.g., d2).

    • Free BTK: A second antibody pair is used where one of the antibodies (or a labeled probe) binds to the active site, competing with Ono-WG-307. This pair will only generate a FRET signal when BTK is not occupied by the drug.

  • Assay Procedure:

    • Add cell lysate to a 384-well plate.

    • Add a cocktail of the four labeled antibodies (donor/acceptor for total BTK, donor/acceptor for free BTK).

    • Incubate for 2-4 hours or overnight at 4°C to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring emission at two wavelengths (one for the acceptor, one for the donor).

  • Data Analysis:

    • Calculate the TR-FRET ratio for both the "total BTK" and "free BTK" signals.

    • Quantify the amount of total and free BTK using standard curves generated with recombinant BTK protein.

    • Calculate the percent BTK occupancy using the formula: % Occupancy = (1 - [Free BTK] / [Total BTK]) * 100.

cluster_workflow TR-FRET BTK Occupancy Workflow Collect Collect Patient PBMCs (Pre- and Post-Dose) Lyse Lyse Cells Collect->Lyse Plate Dispense Lysate into Assay Plate Lyse->Plate Add_Abs Add Antibody Cocktail (Total & Free BTK pairs) Plate->Add_Abs Incubate Incubate Add_Abs->Incubate Read Read TR-FRET Signal Incubate->Read Calculate Calculate Total & Free BTK Concentrations Read->Calculate Occ Determine % BTK Occupancy Calculate->Occ

Caption: Workflow for a TR-FRET-based BTK occupancy assay.

Conclusion

Ono-WG-307 (Tirabrutinib) embodies the principles of modern targeted therapy. Its mechanism of action is defined by its potent, highly selective, and irreversible covalent inhibition of Bruton's Tyrosine Kinase. By forming a permanent bond with Cys481 in the enzyme's active site, it effectively abrogates the kinase activity essential for the B-cell receptor signaling pathway. This leads to a comprehensive shutdown of downstream pro-survival networks, including AKT, ERK, and NF-κB, ultimately inhibiting the proliferation of malignant B-cells. The robust and logical framework of biochemical, cellular, and pharmacodynamic assays used to characterize Ono-WG-307 provides a clear and validated understanding of its mechanism, underpinning its successful clinical development as a promising therapeutic agent for B-cell malignancies.[20][21][22]

References

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  • Reiff, S. D., et al. (2025). An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors. ACS Pharmacology & Translational Science. Available at: [Link]

  • BellBrook Labs. (n.d.). BTK Activity Assay. BellBrook Labs. Available at: [Link]

  • Rashid, M. H., et al. (2024). The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. Cancers. Available at: [Link]

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  • Patsnap Synapse. (2024). What is the mechanism of Tirabrutinib Hydrochloride?. Patsnap. Available at: [Link]

  • Crawford, L., et al. (2022). Bruton's Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis. Cells. Available at: [Link]

  • Boer, B., et al. (2021). Role of BTK in B-cell signaling. ResearchGate. Available at: [Link]

  • Honigberg, L. A., et al. (2010). The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Ono Pharmaceutical Co., Ltd. (2025). ONO PHARMA Presents Positive Results from Pivotal Trial in U.S. Patients with Relapsed or Refractory PCNSL at 2025 ASCO Annual Meeting. Ono Pharmaceutical Co., Ltd. News Release. Available at: [Link]

  • Yu, H., et al. (2018). Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement. SLAS DISCOVERY: Advancing Life Sciences R&D. Available at: [Link]

  • Narita, Y., et al. (2019). Phase 1/2 Study of Tirabrutinib (ONO/GS-4059), a Next-Generation Bruton's Tyrosine Kinase (BTK) Inhibitor, Monotherapy in Patients with Relapsed/Refractory Primary Central Nervous System Lymphoma (PCNSL). Blood. Available at: [Link]

  • Yasuhiro, T., et al. (2012). Abstract 2021: ONO-WG-307, a novel, potent and selective inhibitor of Bruton's tyrosine kinase (Btk), results in sustained inhibition of the ERK, AKT and PKD signaling pathways. Cancer Research. Available at: [Link]

  • Narita, Y., et al. (2024). Three-year follow-up analysis of phase 1/2 study on tirabrutinib in patients with relapsed or refractory primary central nervous system lymphoma. Neuro-Oncology Advances. Available at: [Link]

  • Batchelor, T. T., et al. (2025). Tirabrutinib for the treatment of relapsed or refractory primary central nervous system lymphoma: Efficacy and safety from the phase II PROSPECT study. ASCO Publications. Available at: [Link]

  • Yu, H., et al. (2018). Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement. Semantic Scholar. Available at: [Link]

  • Targeted Oncology. (2026). FDA Accepts New Drug Application for BTK Inhibitor Tirabrutinib. Targeted Oncology. Available at: [Link]

  • Kozaki, R., et al. (2011). Development of a Bruton's Tyrosine Kinase (Btk) inhibitor - ONO-WG-307, a potential treatment for B-cell malignancies. Oncodesign Services. Available at: [Link]

  • Bruno, A., et al. (2021). The Development of BTK Inhibitors: A Five-Year Update. Molecules. Available at: [Link]

  • van den Bor, J. H., et al. (2025). Combined cellular and biochemical profiling of Bruton's tyrosine kinase inhibitor nemtabrutinib reveals potential application in MAPK-driven cancers. Journal of Experimental & Clinical Cancer Research. Available at: [Link]

  • Hock, M., et al. (2019). Safety, Tolerability, Pharmacokinetics, Target Occupancy, and Concentration-QT Analysis of the Novel BTK Inhibitor Evobrutinib in Healthy Volunteers. Clinical Pharmacology in Drug Development. Available at: [Link]

  • Kozaki, R., et al. (2023). Investigation of the anti-tumor mechanism of tirabrutinib, a highly selective Bruton's tyrosine kinase inhibitor, by phosphoproteomics and transcriptomics. PLoS One. Available at: [Link]

  • Pan, Z. (2012). Covalent Probe Allows Direct Assessment of Btk Target Occupancy. ResearchGate. Available at: [Link]

  • Estupiñán, H. Y., et al. (2021). Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects. Frontiers in Immunology. Available at: [Link]

  • Kozaki, R., et al. (2023). Investigation of the anti-tumor mechanism of tirabrutinib, a highly selective Bruton's tyrosine kinase inhibitor, by phosphoproteomics and transcriptomics. PubMed. Available at: [Link]

  • Goess, C., et al. (2024). Comprehensive Characterization of BTK Inhibitor Specificity, Potency, and Biological Effects: Insights into Covalent and Non-covalent Mechanistic Signatures. bioRxiv. Available at: [Link]

  • Brand, M., et al. (2024). Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling. Molecular Cancer Therapeutics. Available at: [Link]

  • Yu, H., et al. (2025). (PDF) Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement. ResearchGate. Available at: [Link]

  • Sahasranaman, S., et al. (2019). A quantitative systems pharmacology (qsp) model to predict receptor occupancy of Bruton's tyrosine kinase (BTK) inhibit. ASH Publications. Available at: [Link]

  • Brandhuber, B. J., et al. (2023). Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor. Blood. Available at: [Link]

  • Li, X., et al. (2019). Discovery of Affinity-Based Probes for Btk Occupancy Assays. PubMed. Available at: [Link]

  • Kozaki, R., et al. (2023). Investigation of the anti-tumor mechanism of tirabrutinib, a highly selective Bruton's tyrosine kinase inhibitor, by phosphoproteomics and transcriptomics. PLOS One. Available at: [Link]

  • Walter, H. S., et al. (2016). A phase 1 clinical trial of the selective BTK inhibitor ONO/GS-4059 in relapsed and refractory mature B-cell malignancies. Blood. Available at: [Link]

  • EMJ. (n.d.). DIFFERENCES IN MECHANISM OF ACTION AND SELECTIVITY OF COVALENT AND NON-COVALENT BTK INHIBITORS. EMJ. Available at: [Link]

  • Berglöf, A., et al. (2021). Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. Frontiers in Immunology. Available at: [Link]

  • Gabizon, R., et al. (2024). Bruton's Tyrosine Kinase Inhibitors: Recent Updates. Pharmaceuticals. Available at: [Link]

  • Eyre, T. A., et al. (2021). Non-Covalent BTK Inhibitors—The New BTKids on the Block for B-Cell Malignancies. Cancers. Available at: [Link]

Sources

Ono-WG-307 chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ono-WG-307 (Tirabrutinib) Chemical Structure and Molecular Weight Content Type: Technical Monograph / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1]

Chemical Architecture, Pharmacodynamics, and Experimental Protocols[1][2][3]

Executive Summary & Identity Reconciliation

Ono-WG-307 is the early developmental designation for Tirabrutinib (also identified as ONO-4059 or GS-4059 ).[1][2] It represents a second-generation, highly selective, irreversible inhibitor of Bruton’s Tyrosine Kinase (BTK) .[1]

Unlike first-generation inhibitors (e.g., Ibrutinib) which utilize an acrylamide moiety to covalently bind Cysteine-481 (Cys481) of BTK, Ono-WG-307 employs a but-2-ynamide (alkynoic amide) warhead.[1] This structural divergence contributes to its enhanced selectivity profile, particularly minimizing off-target inhibition of EGFR and ITK, thereby reducing adverse events such as rash and platelet dysfunction.[1]

Therapeutic Status: Approved in Japan (Velexbru) for the treatment of Recurrent/Refractory Primary Central Nervous System Lymphoma (PCNSL), Waldenström’s Macroglobulinemia (WM), and CLL/SLL.[1]

Chemical Architecture & Physicochemical Properties[1][4]

The molecular scaffold of Ono-WG-307 is built upon a fused purine-8-one core, distinct from the pyrazolo-pyrimidine scaffold of Ibrutinib.[1] The critical pharmacophore is the electrophilic alkyne linker attached to a pyrrolidine ring, which positions the warhead for nucleophilic attack by the thiolate group of Cys481 in the BTK ATP-binding pocket.[1]

Structural Specifications
PropertyData
Common Name Tirabrutinib (formerly Ono-WG-307, ONO-4059, GS-4059)
IUPAC Name 6-amino-9-[(3R)-1-(2-butynoyl)-3-pyrrolidinyl]-7-(4-phenoxyphenyl)-7,9-dihydro-8H-purin-8-one
CAS Registry (Free Base) 1351636-18-4
CAS Registry (HCl Salt) 1439901-97-9
Molecular Formula C₂₅H₂₂N₆O₃
Molecular Weight 454.49 g/mol
Chirality R-enantiomer (at the pyrrolidine C3 position)
Warhead Type 2-Butynamide (Michael Acceptor, Alkyne)
Solubility & Handling
  • Solubility: Highly soluble in DMSO (>30 mg/mL) and DMF.[1] Poorly soluble in water.

  • Stock Preparation: Prepare 10 mM stock in anhydrous DMSO. Aliquot and store at -80°C to prevent hydrolysis of the amide warhead. Avoid repeated freeze-thaw cycles.[1][3]

Mechanism of Action: Covalent Inactivation

Ono-WG-307 functions as a targeted covalent inhibitor (TCI).[1] The mechanism is a two-step process:

  • Recognition: The purine-8-one core occupies the ATP-binding pocket of BTK via hydrogen bonding with the hinge region (Glu475/Met477).[1]

  • Inactivation: The but-2-ynamide group undergoes a Michael addition reaction with the sulfhydryl (-SH) group of Cys481 , forming a stable thioether bond.[1] This irreversibly blocks autophosphorylation at Tyr223 and subsequent downstream signaling.

Signaling Pathway Interception

The following diagram illustrates the precise node of inhibition within the B-Cell Receptor (BCR) pathway.[1]

BCR_Signaling BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK LYN LYN BCR->LYN BTK BTK (Target) SYK->BTK Activation (Y551) LYN->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation (Y753/759) PKCb PKCβ PLCg2->PKCb DAG/IP3 NFkB NF-κB / MAPK PKCb->NFkB Proliferation Proliferation & Survival NFkB->Proliferation Inhibitor Ono-WG-307 (Covalent Binding Cys481) Inhibitor->BTK Irreversible Inhibition

Figure 1: Ono-WG-307 intercepts BCR signaling by covalently binding BTK, preventing PLCγ2 activation and downstream NF-κB nuclear translocation.[1]

Experimental Methodologies

To ensure scientific integrity, the following protocols utilize self-validating controls (e.g., total protein normalization, viability baselines).

Protocol A: In Vitro Kinase Selectivity Assay (FRET-Based)

Purpose: To determine IC50 values against BTK and off-targets (e.g., EGFR, ITK).[1]

  • Reagents: Recombinant human BTK (full length), Fluorescein-labeled Poly-GT substrate, ATP (at Km), and Ono-WG-307 dilution series (0.1 nM – 10 µM).[1]

  • Reaction Mix: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Incubation:

    • Incubate enzyme + Inhibitor for 60 minutes at RT (Pre-incubation is critical for covalent inhibitors to capture time-dependent inactivation).[1]

    • Add ATP/Substrate to initiate reaction.[1]

  • Detection: Measure phosphorylation via FRET signal (excitation 400 nm, emission 445/520 nm) after 60 minutes.

  • Validation: Z'-factor must be > 0.[1]5. Positive control: Staurosporine.[1]

Protocol B: Cellular Occupancy Assay (Probe Displacement)

Purpose: To verify target engagement inside intact cells (e.g., TMD-8 or Ramos cells).[1]

  • Treatment: Treat cells (1x10⁶/mL) with Ono-WG-307 (various concentrations) for 1-4 hours.[1]

  • Lysis: Wash cells 3x with PBS.[1] Lyse in RIPA buffer containing protease inhibitors.

  • Probe Labeling: Incubate lysate with a biotinylated-BTK probe (e.g., Ibrutinib-biotin) that targets the same Cys481 site.[1]

    • Logic: If Ono-WG-307 has occupied the site, the biotin-probe cannot bind.[1]

  • Pull-Down & Western: Streptavidin-agarose pull-down followed by Western Blot for BTK.

  • Result: Disappearance of the BTK band indicates high occupancy by Ono-WG-307.[1]

Comparative Data Profile

Ono-WG-307 is distinguished by its selectivity ratio.[1][4] Unlike Ibrutinib, it shows negligible inhibition of EGFR, which correlates with reduced skin toxicity.[1]

Target KinaseOno-WG-307 IC50 (nM)Ibrutinib IC50 (nM)Biological Implication
BTK 2.2 0.5Potent B-cell inhibition
TEC 5.010Redundant B-cell signaling
ITK > 1000~10Spared T-cell function (ADCC preservation)
EGFR > 1000~5Reduced risk of rash/diarrhea
BLK ~100.5-

Note: Data represents approximate values aggregated from biochemical assays cited in references [1][2].

References
  • Kozaki, R., et al. (2012).[1][5] "Development of a Bruton's tyrosine kinase (Btk) inhibitor - ONO-WG-307, a potential treatment for B-cell malignancies."[1][6][7][4][5][8][9] Cancer Research, 72(8 Supplement), 857.[1] Link

  • Yasuhiro, T., et al. (2012).[1][5] "ONO-WG-307, a novel, potent and selective inhibitor of Bruton's tyrosine kinase (Btk), results in sustained inhibition of the ERK, AKT and PKD signaling pathways."[1][5] Cancer Research, 72(8 Supplement), 2021.[1][5] Link

  • Walter, H.S., et al. (2017).[1] "Interim results from a phase I study of ONO-4059 in patients with relapsed/refractory B-cell malignancies." Blood, 129(15), 2108-2116.[1] Link

  • Dhillon, S. (2020).[1] "Tirabrutinib: First Approval."[1] Drugs, 80(11), 1125–1130.[1] Link

  • Licari, G., et al. (2020).[1] "In Silico Evaluation of the Molecular Recognition of Bruton’s Tyrosine Kinase Inhibitors." International Journal of Molecular Sciences, 21(23), 9034.[1] Link[1]

Sources

Technical Guide: Ono-WG-307 (Tirabrutinib) Target Selectivity & Kinome Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Selectivity Paradigm

The clinical efficacy of Bruton’s Tyrosine Kinase (BTK) inhibitors in B-cell malignancies is well-established.[1] However, the therapeutic index is defined not by on-target potency, but by the selectivity window against structurally homologous kinases.

Ono-WG-307 (Tirabrutinib) represents a highly refined second-generation irreversible inhibitor. Unlike the first-generation agent Ibrutinib, which displays a "promiscuous" kinome profile (inhibiting EGFR, ITK, and TEC family members), Tirabrutinib is engineered to maximize BTK occupancy while minimizing off-target binding.

This guide analyzes the molecular basis of this selectivity, provides comparative IC50 data, and details the experimental protocols required to validate these profiles in a drug discovery setting.

Molecular Mechanism & Binding Kinetics[1]

The Covalent Warhead

Tirabrutinib functions as a targeted covalent inhibitor (TCI). It binds to the ATP-binding pocket of BTK and forms a specific covalent bond with Cysteine 481 (Cys481) located in the hinge region.

  • Mechanism: Michael addition reaction.

  • Significance: This irreversible bonding ensures that BTK inhibition is maintained even after the drug is cleared from plasma, dependent only on the rate of new protein synthesis (turnover).

Signaling Pathway Architecture

The following diagram illustrates the precise intervention point of Tirabrutinib within the B-Cell Receptor (BCR) pathway and its downstream effects on NF-κB and MAPK signaling.

BTK_Pathway BCR B-Cell Receptor (BCR) LYN LYN / SYK BCR->LYN Phosphorylation PI3K PI3K LYN->PI3K BTK BTK (Wild Type) LYN->BTK Activation (Y551) PI3K->BTK PIP3 Recruitment PLC PLCγ2 BTK->PLC Phosphorylation (Y753/759) Tira Tirabrutinib (Cys481 Covalent Bond) Tira->BTK Irreversible Inhibition PKC PKCβ PLC->PKC Ca2+ Flux NFkB NF-κB / MAPK (Proliferation/Survival) PKC->NFkB

Figure 1: Tirabrutinib intervenes at the BTK node, preventing PLCγ2 phosphorylation and halting downstream NF-κB survival signaling.

Comparative Kinase Selectivity Profile

The differentiation of Tirabrutinib lies in its "clean" kinome profile. High-throughput screening and biochemical assays reveal distinct advantages over Ibrutinib, particularly regarding EGFR (toxicity) and ITK (immunotherapy synergy).

Comparative IC50 Data (Biochemical Assays)

The table below synthesizes data from Z'-Lyte and LanthaScreen assays, comparing Tirabrutinib against key competitors.

Kinase TargetTirabrutinib IC50 (nM)Ibrutinib IC50 (nM)Acalabrutinib IC50 (nM)Biological Implication
BTK (On-Target) 6.8 0.5 5.1 Potent B-cell signal blockade.
EGFR 3,020 ~5.0>1,000High EGFR potency drives skin rash/diarrhea. Tirabrutinib spares EGFR.
ITK >20,000 ~10-30>1,000ITK inhibition impairs T-cell/NK-cell ADCC. Tirabrutinib preserves this.
TEC 483.237Redundant B-cell signaling; often inhibited by class.
JAK3 5,51518>1,000Off-target JAK3 hits can cause immunosuppression.

Data Source: Synthesized from biochemical profiling (Liclican et al., 2020; Kozaki et al., 2018).

Visualizing the Selectivity Window

The following graph contrasts the "promiscuous" binding of Ibrutinib with the "focused" binding of Tirabrutinib.

Selectivity_Comparison Ibrutinib Ibrutinib (1st Gen) BTK_1 BTK (High Affinity) Ibrutinib->BTK_1 EGFR_1 EGFR (Rash/Diarrhea) Ibrutinib->EGFR_1 ITK_1 ITK (ADCC Impairment) Ibrutinib->ITK_1 TEC_1 TEC Family Ibrutinib->TEC_1 Tirabrutinib Tirabrutinib (Ono-WG-307) BTK_2 BTK (High Affinity) Tirabrutinib->BTK_2 EGFR_2 EGFR (>3000 nM) Tirabrutinib->EGFR_2 Sparing ITK_2 ITK (>20000 nM) Tirabrutinib->ITK_2 Sparing TEC_2 TEC Family Tirabrutinib->TEC_2

Figure 2: Interaction map showing Ibrutinib's broad off-target activity (red lines) versus Tirabrutinib's focused selectivity (green lines), specifically sparing EGFR and ITK.

Physiological Implications

Preservation of ADCC (The ITK Factor)

Interleukin-2-inducible T-cell kinase (ITK) is crucial for the activation of NK cells and T cells.

  • Problem: Ibrutinib inhibits ITK irreversibly. This antagonizes the efficacy of anti-CD20 monoclonal antibodies (like Rituximab) which rely on NK cell-mediated Antibody-Dependent Cellular Cytotoxicity (ADCC).

  • Tirabrutinib Advantage: By sparing ITK (IC50 > 20 µM), Tirabrutinib allows for effective combination therapy with Rituximab, as NK cell function remains intact.

Reduced Toxicity Profile (The EGFR Factor)

Inhibition of Epidermal Growth Factor Receptor (EGFR) is directly linked to cutaneous toxicities (rash) and gastrointestinal adverse events.

  • Observation: While rash is not eliminated (observed in ~44% of patients in some trials), the molecular sparing of EGFR suggests a mechanism distinct from direct EGFR blockade, or a significantly wider therapeutic window compared to first-generation agents.

Experimental Methodologies (Self-Validating Protocols)

To replicate these selectivity findings, the following protocols utilize internal controls to ensure data integrity.

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Assay

This assay determines IC50 values by measuring the phosphorylation of a synthetic substrate.

Reagents:

  • Kinase: Recombinant human BTK, EGFR, ITK.

  • Substrate: ULight-labeled Poly-GT (PerkinElmer or equivalent).

  • Europium-anti-phospho-tyrosine antibody.

Workflow:

  • Preparation: Dilute Tirabrutinib in 100% DMSO (10-point dose-response, starting at 10 µM).

  • Enzyme Mix: Incubate kinase with compound for 60 minutes (Crucial for covalent inhibitors to reach equilibrium).

  • Reaction Start: Add ATP (at Km apparent) and ULight-substrate.

  • Detection: Add Eu-antibody and EDTA (to stop reaction) after 60 mins.

  • Validation:

    • Positive Control: Staurosporine (pan-kinase inhibitor).

    • Negative Control: DMSO only (0% inhibition).

    • No Enzyme Control: Background subtraction.

    • Z-Prime Calculation: Must be > 0.5 for assay validity.

Protocol B: Cellular Occupancy Assay (Probe Displacement)

This protocol confirms that the drug binds BTK inside the cell, not just in a test tube.

Principle: A fluorescent probe (e.g., BODIPY-Ibrutinib) binds to free BTK. If Tirabrutinib has occupied the site, the probe cannot bind.

Occupancy_Workflow Step1 Treat Cells (TMD8 or PBMC) with Tirabrutinib Step2 Wash Cells (Remove unbound drug) Step1->Step2 Step3 Lyse Cells Step2->Step3 Step4 Add Fluorescent Probe (Binds only free BTK) Step3->Step4 Step5 SDS-PAGE & Scanning Step4->Step5 Validation Control: Ibrutinib (100% Occupancy) Validation->Step5

Figure 3: Cellular Occupancy Workflow. Absence of fluorescent band indicates high target occupancy by Tirabrutinib.

Steps:

  • Treatment: Treat TMD8 cells with Tirabrutinib (varying concentrations) for 2 hours.

  • Lysis: Lyse cells in RIPA buffer containing protease inhibitors.

  • Probe Labeling: Incubate lysate with 1 µM BODIPY-Ibrutinib probe for 30 mins.

  • Separation: Run samples on SDS-PAGE.

  • Quantification: Scan gel for fluorescence.

    • High Fluorescence = Low Drug Occupancy.

    • No Fluorescence = High Drug Occupancy (Target Engaged).

References

  • Liclican, A., et al. (2020). Biochemical characterization of tirabrutinib and other irreversible inhibitors of Bruton's tyrosine kinase reveals differences in on- and off-target inhibition.[2] Biochimica et Biophysica Acta (BBA) - General Subjects.

  • Kozaki, R., et al. (2018). Development of a Highly Selective Bruton's Tyrosine Kinase Inhibitor ONO-4059/GS-4059. Cancer Science.

  • Dhillon, S. (2020). Tirabrutinib: First Approval. Drugs.[1][3][4][5][6][7][8][9][10][11][12][13]

  • Estupiñán, H.Y., et al. (2021). Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects.[3] Frontiers in Cell and Developmental Biology.[3]

Sources

Technical Deep Dive: ONO-WG-307 (Tirabrutinib) in B-Cell Malignancy

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of ONO-WG-307 (Tirabrutinib) in B-Cell Malignancy Research Content Type: Technical Deep Dive / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Evolution of ONO-WG-307

ONO-WG-307 , historically known in early development and now internationally recognized as Tirabrutinib (ONO-4059/GS-4059) , represents a pivotal advancement in the targeting of Bruton’s Tyrosine Kinase (BTK).[1] While first-generation inhibitors like ibrutinib validated BTK as a target, they were limited by off-target kinase inhibition (e.g., EGFR, ITK) leading to adverse events such as rash, diarrhea, and bleeding.

ONO-WG-307 was engineered as a highly selective, irreversible, second-generation BTK inhibitor. Its defining characteristics—superior kinase selectivity and the ability to cross the blood-brain barrier (BBB)—have positioned it as a critical tool for researching and treating B-cell malignancies, particularly Activated B-Cell Diffuse Large B-Cell Lymphoma (ABC-DLBCL) and Primary Central Nervous System Lymphoma (PCNSL).

Mechanistic Profile & Chemical Biology[2]

Mode of Action: Covalent Irreversible Inhibition

ONO-WG-307 functions by covalently binding to the cysteine residue Cys481 within the ATP-binding pocket of BTK.[1] This covalent modification permanently inactivates the enzyme, preventing the autophosphorylation of Tyr223 and blocking downstream signal transduction essential for B-cell proliferation and survival.

Key Mechanistic Differentiator: Unlike ibrutinib, which exhibits significant activity against EGFR (Epidermal Growth Factor Receptor) and ITK (Interleukin-2-inducible T-cell Kinase), ONO-WG-307 maintains a high selectivity index. This reduction in off-target binding is causally linked to a lower incidence of EGFR-mediated toxicities (rash, diarrhea) and ITK-mediated platelet dysfunction.

Signaling Pathway Blockade

The compound interrupts the B-Cell Receptor (BCR) signaling cascade at the proximal level. By silencing BTK, ONO-WG-307 prevents the phosphorylation of PLC


2 , thereby inhibiting the mobilization of calcium and the subsequent activation of NF-

B
and MAPK (ERK) pathways.

BCR_Signaling BCR BCR Complex SYK SYK / LYN BCR->SYK Antigen Binding PI3K PI3K BCR->PI3K BTK BTK (Wild Type) SYK->BTK Phosphorylation (Y551) PIP3 PIP3 Accumulation PI3K->PIP3 PIP3->BTK Recruitment (PH Domain) PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation (Blocked) Inhibitor ONO-WG-307 (Covalent Cys481) Inhibitor->BTK Irreversible Inhibition Ca Ca2+ Mobilization PLCg2->Ca PKC PKCβ Ca->PKC NFkB NF-κB Pathway (Survival) PKC->NFkB MAPK MAPK/ERK (Proliferation) PKC->MAPK

Figure 1: Mechanism of Action. ONO-WG-307 covalently binds to BTK, severing the link between upstream BCR activation and downstream NF-


B/MAPK survival signals.

Preclinical Characterization & Data

Kinase Selectivity Profile

The following data highlights the superior selectivity of ONO-WG-307 compared to first-generation inhibitors. This profile is critical for researchers selecting a probe to study BTK-specific effects without confounding variables from off-target inhibition.

Table 1: Comparative Kinase Selectivity (IC


 Values) 
Kinase TargetONO-WG-307 (Tirabrutinib)Ibrutinib (Reference)Biological Implication
BTK 6.8 nM 0.5 nMPotent on-target efficacy.
TEC 48 nM10 nMRedundant B-cell signaling.
EGFR 3,020 nM ~5 nMReduced risk of rash/diarrhea.
ITK >20,000 nM ~10 nMPreserved T-cell/NK-cell function (ADCC).
BLK 300 nM0.5 nMB-lymphoid kinase inhibition.[2]

Note: Data synthesized from biochemical kinase assays. High IC


 for EGFR/ITK indicates low affinity.
In Vitro Potency (Cellular Models)

In ABC-DLBCL cell lines (e.g., TMD-8, OCI-Ly10), which are dependent on chronic active BCR signaling, ONO-WG-307 induces apoptosis at nanomolar concentrations.

  • TMD-8 (ABC-DLBCL): IC

    
     ~2–10 nM (Anti-proliferation)
    
  • OCI-Ly10 (ABC-DLBCL): IC

    
     ~9 nM
    
  • Germinal Center (GCB) DLBCL: Generally resistant (IC

    
     > 1000 nM), confirming specificity to BCR-dependent subtypes.
    

Experimental Protocols

To ensure reproducibility in B-cell malignancy research, the following protocols utilize ONO-WG-307 as a chemical probe.

Protocol: BTK Occupancy Assay (Pharmacodynamics)

Purpose: To verify target engagement and quantify the percentage of BTK covalently modified by ONO-WG-307 in cell lysates or tissue samples.

  • Treatment: Treat cells (e.g., TMD-8) with ONO-WG-307 (dose titration: 0.1 nM – 1000 nM) for 1–4 hours.

  • Lysis: Wash cells 3x with cold PBS. Lyse in RIPA buffer containing protease inhibitors.

  • Probe Labeling: Incubate lysate with a fluorescent BTK probe (e.g., BODIPY-FL-Ibrutinib) at 1 µM for 1 hour at room temperature.

    • Logic: The fluorescent probe binds only to free (unoccupied) BTK.

  • Separation: Run samples on SDS-PAGE.

  • Quantification: Visualize fluorescent bands.

    • Calculation: % Occupancy = 100 - [(Fluorescence of Treated / Fluorescence of Vehicle) × 100].

  • Normalization: Perform Western blot for Total BTK to ensure equal loading.

Protocol: In Vivo Xenograft Efficacy (TMD-8 Model)

Purpose: To assess tumor growth inhibition (TGI) in a physiologically relevant model.

Xenograft_Workflow Step1 Cell Culture TMD-8 (ABC-DLBCL) Expand to 5x10^7 cells Step2 Inoculation SCID/Nude Mice Subcutaneous Flank Step1->Step2 Step3 Tumor Staging Wait for ~150-200 mm3 (Approx 2-3 weeks) Step2->Step3 Step4 Randomization Group 1: Vehicle Group 2: ONO-WG-307 (6 mg/kg) Group 3: ONO-WG-307 (20 mg/kg) Step3->Step4 Step5 Dosing Phase Oral Gavage (PO) QD or BID for 21 Days Step4->Step5 Step6 Analysis Tumor Volume (Caliper) BTK Occupancy (PBMC) Step5->Step6

Figure 2: Workflow for TMD-8 Xenograft Study. Designed to evaluate dose-dependent tumor regression.

Methodology:

  • Implantation: Inoculate

    
     TMD-8 cells (suspended in Matrigel) subcutaneously into CB17-SCID mice.
    
  • Staging: Initiate treatment when tumors reach ~200 mm³.

  • Administration: Formulate ONO-WG-307 in 0.5% methylcellulose. Administer via oral gavage (PO).[3]

    • Dose Rationale: 6 mg/kg typically achieves partial inhibition; 20 mg/kg achieves complete tumor stasis/regression in this model.

  • Monitoring: Measure tumor volume every 3 days. Collect plasma/tumors at endpoint for PK/PD correlation.

Clinical Translation & Resistance Mechanisms

Resistance: The C481S Mutation

Like other covalent inhibitors, prolonged exposure to ONO-WG-307 can select for the BTK C481S mutation.

  • Mechanism: The serine substitution removes the thiol group required for covalent bonding. ONO-WG-307 then binds reversibly with significantly reduced affinity, restoring BCR signaling.

  • Research Implication: ONO-WG-307 is not effective against C481S-mutant clones. Research into non-covalent inhibitors (e.g., pirtobrutinib) is required for these resistant lines.

CNS Penetration

A unique property of ONO-WG-307 is its ability to penetrate the Central Nervous System.

  • Data: In rat models, brain

    
     reached ~29 ng/mL (approx 10% of plasma levels), sufficient to inhibit BTK in CNS residents.
    
  • Application: This pharmacokinetic feature underpinned its approval (as Velexbru) for Primary CNS Lymphoma (PCNSL) in Japan, addressing a sanctuary site often missed by other BTK inhibitors.

References

  • Kozaki, R., et al. (2012).[1][4] "Development of a Bruton's tyrosine kinase (Btk) inhibitor - ONO-WG-307, a potential treatment for B-cell malignancies."[5][4][6][7][8] Cancer Research.[1][4]

  • Walter, H.S., et al. (2016).[9] "A phase 1 clinical trial of the selective BTK inhibitor ONO/GS-4059 in relapsed and refractory mature B-cell malignancies." Blood.

  • Liclican, A., et al. (2020).[9] "Biochemical Characterization of GS-4059 As a Potent and Selective Covalent Irreversible Inhibitor of Bruton's Tyrosine Kinase." Biochimica et Biophysica Acta.

  • Munakata, W., et al. (2019). "Phase I study of tirabrutinib (ONO-4059/GS-4059) in patients with relapsed or refractory B-cell malignancies in Japan." Cancer Science.

  • Dhillon, S. (2020). "Tirabrutinib: First Approval."[1] Drugs.

Sources

Technical Guide: Ono-WG-307 (Tirabrutinib) Binding Affinity & Mechanism

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Logic of Ono-WG-307

Ono-WG-307 (clinically known as Tirabrutinib or ONO/GS-4059 ) represents a second-generation, irreversible Bruton’s Tyrosine Kinase (BTK) inhibitor designed to overcome the off-target liabilities of first-generation agents like ibrutinib.

Unlike reversible inhibitors that rely solely on equilibrium binding, Ono-WG-307 utilizes a "warhead" strategy—specifically an electrophilic acrylamide moiety—to form a covalent thioether bond with the Cysteine 481 (Cys481) residue within the BTK ATP-binding pocket. This mechanism confers "infinite" affinity in a biological context, as the residence time is determined by the protein turnover rate rather than the dissociation constant (


).

This guide details the quantitative binding profile of Ono-WG-307, synthesizing enzymatic IC50 values, cellular potency, and kinetic selectivity data into a validated reference for drug development professionals.

Mechanism of Action & Signaling Context

To understand the potency of Ono-WG-307, one must visualize its intervention point within the B-cell Receptor (BCR) pathway. BTK acts as a critical signal amplifier between the upstream kinases (Lyn/Syk) and the downstream effectors (PLC


2).[1]
Signaling Pathway Diagram

The following diagram illustrates the precise node of inhibition within the BCR cascade.

BCR_Signaling BCR B-Cell Receptor (BCR) LYN Lyn / Syk BCR->LYN Activation PI3K PI3K LYN->PI3K BTK_Active BTK (Active) (Y223 Phosphorylated) LYN->BTK_Active Phosphorylation (Y551) PIP3 PIP3 Accumulation PI3K->PIP3 PIP3->BTK_Active Recruitment (PH Domain) PLCg2 PLCγ2 BTK_Active->PLCg2 Phosphorylation WG307 Ono-WG-307 (Covalent Inhibitor) WG307->BTK_Active Covalent Modification (Cys481) Calcium Ca2+ Mobilization PLCg2->Calcium NFkB NF-κB / MAPK Calcium->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation

Figure 1: Ono-WG-307 intercepts BCR signaling by covalently modifying BTK, preventing PLC


2 activation.

Binding Affinity Profile (IC50 & Kinetics)

The potency of Ono-WG-307 is characterized by sub-nanomolar affinity in enzymatic assays and low-nanomolar potency in cellular contexts.

Enzymatic Potency (Biochemical Assays)

In cell-free kinase assays, Ono-WG-307 demonstrates high potency. Note that for covalent inhibitors, IC50 is time-dependent; values decrease (potency appears higher) with longer incubation times until saturation is reached.

Target KinaseIC50 (nM)Assay ConditionsSource
BTK (Human) 2.2 FRET / Kinase-Glo (ATP

)
[1, 4]
BTK (Human) 6.8 Radiometric Kinase Assay[2]
BTK (Probe) 4.7 Biotinylated Probe Competition[3]
Cellular Potency (B-Cell Lines)

Cellular IC50 values reflect the compound's ability to penetrate the cell membrane and compete with high intracellular ATP concentrations (approx. 1-5 mM).

Cell LineDisease ModelIC50 (nM)Biological Endpoint
TMD-8 ABC-DLBCL~3.6 Cell Viability / pBTK Inhibition
OCI-Ly10 ABC-DLBCL9.1 Proliferation Inhibition
SU-DHL-6 GCB-DLBCL17.1 Proliferation Inhibition
Ramos Burkitt Lymphoma~5.0 Calcium Flux Inhibition
Selectivity Profile (The "Clean" Kinome)

A critical advantage of Ono-WG-307 over Ibrutinib is its reduced activity against TEC family kinases and Src family kinases, which correlates with fewer off-target side effects (e.g., reduced bleeding risk due to lack of platelet dysfunction).

KinaseOno-WG-307 IC50 (nM)Ibrutinib IC50 (nM)Fold Selectivity (Ono-WG-307)
BTK 2.2 0.51x (Reference)
Lck > 1,000~33> 450x
Lyn > 1,000~200> 450x
Fyn > 1,000~96> 450x
EGFR > 1,000~5Highly Selective

Technical Insight: The high selectivity is driven by the specific geometry of the Ono-WG-307 scaffold, which fits the BTK ATP pocket strictly but clashes with the gatekeeper residues of homologous kinases like EGFR.

Methodological Deep Dive: Validating the Data

To replicate or validate these IC50 values, researchers must utilize assays that account for the covalent binding mechanism. Standard equilibrium assumptions do not apply.

Protocol: Time-Resolved FRET (TR-FRET) Occupancy Assay

This protocol measures the physical occupancy of the BTK active site, which is a more direct correlate of efficacy than downstream phosphorylation events.

Principle: A fluorescently labeled tracer binds to the free BTK ATP pocket. Ono-WG-307 competes with this tracer. Because Ono-WG-307 binds covalently, the signal decrease is permanent.

FRET_Workflow Step1 1. Cell Lysis (TMD-8 Cells) Step2 2. Incubation with Ono-WG-307 (1 hr, 37°C) Step1->Step2 Step3 3. Add Tracer (Biotinylated Probe) Step2->Step3 Step4 4. Add Detection Mix (Eu-Streptavidin + Anti-His) Step3->Step4 Step5 5. Read FRET (340nm Ex / 665nm Em) Step4->Step5

Figure 2: TR-FRET workflow for determining receptor occupancy.

Step-by-Step Protocol:

  • Preparation: Harvest TMD-8 cells (

    
     cells/mL). Wash with PBS.
    
  • Compound Treatment: Incubate cells with serial dilutions of Ono-WG-307 (0.01 nM to 10

    
    M) for 1 hour at 37°C.
    
    • Critical Control: Include a DMSO-only control (0% occupancy) and a saturating Ibrutinib control (100% occupancy).

  • Lysis: Lyse cells in buffer containing protease inhibitors and 1% Triton X-100.

  • Probe Addition: Add a biotinylated BTK-binding probe (e.g., Biotin-Ibrutinib derivative) at

    
     concentration. Incubate for 30 mins.
    
    • Mechanism:[1][2][3][4][5][6] The probe can only bind to BTK molecules not already covalently modified by Ono-WG-307.

  • Detection: Add Europium-labeled Streptavidin (binds probe) and APC-labeled anti-BTK antibody.

  • Analysis: Measure TR-FRET signal. Plot Signal vs. Log[Ono-WG-307].

    • Calculation:

      
      .
      
Kinetic Analysis ( )

For covalent inhibitors, the IC50 is dependent on incubation time (


). The true potency metric is the inactivation efficiency ratio: 

.
  • 
     : Affinity of the initial non-covalent complex.
    
  • 
     : Rate of bond formation.
    

Ono-WG-307 Value:


 [5].[7]
  • Interpretation: This value indicates rapid target engagement. The high

    
     compensates for moderate reversible affinity, ensuring rapid shut-down of BCR signaling.
    

References

  • Kozaki, R., et al. (2012).[8] "Development of a Bruton's Tyrosine Kinase (Btk) inhibitor - ONO-WG-307, a potential treatment for B-cell malignancies."[1][6][9] Cancer Research, 72(8 Supplement), 857.[6] Link

  • Walter, H. S., et al. (2016). "A phase 1 clinical trial of the selective BTK inhibitor ONO/GS-4059 in relapsed and refractory mature B-cell malignancies." Blood, 127(4), 411-419.[10] Link

  • Liclican, A., et al. (2020). "Biochemical characterization of tirabrutinib and other irreversible inhibitors of Bruton's tyrosine kinase reveals differences in on- and off-target inhibition." Biochimica et Biophysica Acta (BBA) - General Subjects, 1864(4), 129531. Link

  • Ariza, Y., et al. (2014). "The novel BTK inhibitor ONO-4059 (Ono-WG-307) demonstrates potent anti-tumor activity in B-cell malignancy models."[9][11] Leukemia & Lymphoma, 55(sup1). Link

  • MedChemExpress. "Tirabrutinib (ONO-4059) Product Datasheet." Link

Sources

An In-depth Technical Guide to the Signal Transduction Pathways Affected by Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Topic: Initial searches for "Ono-WG-307" did not yield specific information on a compound with that designation. However, the query's focus on signal transduction pathways, a common area of investigation for novel therapeutics, suggests a potential reference to a compound targeting a key signaling enzyme. A prominent area of research with compounds from Ono Pharmaceutical and others involves the inhibition of Lipoprotein-associated phospholipase A2 (Lp-PLA2), a critical enzyme in inflammatory and cardiovascular diseases. This guide will, therefore, focus on the signal transduction pathways affected by the inhibition of Lp-PLA2, a topic of significant interest to researchers, scientists, and drug development professionals.

Executive Summary

Lipoprotein-associated phospholipase A2 (Lp-PLA2) has emerged as a pivotal therapeutic target at the crossroads of lipid metabolism and inflammation, particularly in the context of atherosclerotic cardiovascular disease. This enzyme, primarily associated with low-density lipoprotein (LDL) in circulation, catalyzes the hydrolysis of oxidized phospholipids to generate pro-inflammatory mediators. This guide provides a comprehensive overview of the signal transduction pathways modulated by the inhibition of Lp-PLA2, offering field-proven insights for researchers and drug development professionals. We will delve into the core mechanism of Lp-PLA2, the downstream consequences of its activity, and the molecular impact of its inhibition, supported by detailed experimental protocols and data visualization.

The Central Role of Lp-PLA2 in Inflammatory Signaling

Lp-PLA2, also known as platelet-activating factor acetylhydrolase (PAF-AH), is a calcium-independent enzyme belonging to the phospholipase A2 superfamily.[1][2] It is secreted by inflammatory cells, including macrophages, T cells, and mast cells.[1][2] In circulation, approximately 80% of Lp-PLA2 is bound to LDL, with the remainder associated with high-density lipoprotein (HDL).[3] The enzyme's primary function is to hydrolyze the sn-2 ester bond of phospholipids, particularly oxidized phospholipids (oxPLs) present on oxidized LDL (oxLDL) particles.[1][4]

The enzymatic activity of Lp-PLA2 on oxLDL generates two key bioactive signaling molecules: lysophosphatidylcholine (Lyso-PC) and oxidized non-esterified fatty acids (oxNEFA).[4] These products are potent pro-inflammatory mediators that play a crucial role in the pathogenesis of atherosclerosis.[3][4]

The Pro-Atherogenic Signaling Cascade

The accumulation of LDL in the arterial intima and its subsequent oxidation are seminal events in the development of atherosclerosis. Lp-PLA2 associated with these modified lipoproteins initiates a cascade of pro-inflammatory signaling events:

  • Endothelial Dysfunction: Lyso-PC promotes the expression of adhesion molecules (e.g., VCAM-1) on endothelial cells, facilitating the recruitment and infiltration of monocytes into the vessel wall.

  • Macrophage Activation and Foam Cell Formation: Monocytes that migrate into the intima differentiate into macrophages. The uptake of oxLDL by these macrophages, a process exacerbated by the pro-inflammatory microenvironment, leads to the formation of lipid-laden foam cells, a hallmark of atherosclerotic plaques.[2]

  • Inflammatory Cytokine Production: Lyso-PC and oxNEFA stimulate macrophages to produce and secrete a variety of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and C-reactive protein (CRP), further amplifying the inflammatory response within the plaque.[4][5]

  • Plaque Instability: Lp-PLA2 is found in high concentrations within vulnerable and ruptured atherosclerotic plaques.[3] Its activity contributes to the development of a necrotic core and thinning of the fibrous cap, increasing the risk of plaque rupture and subsequent thrombotic events.[6]

The Impact of Lp-PLA2 Inhibition on Signal Transduction

The development of specific Lp-PLA2 inhibitors, such as darapladib, has provided valuable tools to dissect the role of this enzyme in disease and to explore its therapeutic potential.[1][6] Inhibition of Lp-PLA2 directly attenuates the production of Lyso-PC and oxNEFA, leading to a downstream dampening of pro-inflammatory signaling pathways.

Visualizing the Lp-PLA2 Signaling Pathway and the Effect of Inhibition

The following diagram illustrates the central role of Lp-PLA2 in the inflammatory cascade of atherosclerosis and the point of intervention for its inhibitors.

LpPLA2_Pathway cluster_blood_vessel Blood Vessel Lumen cluster_intima Arterial Intima cluster_signaling Lp-PLA2 Mediated Signaling cluster_inhibition Therapeutic Intervention LDL LDL oxLDL Oxidized LDL LDL->oxLDL Oxidation Macrophage Macrophage oxLDL->Macrophage Uptake LpPLA2 Lp-PLA2 LpPLA2->oxLDL Binds to LysoPC Lyso-PC LpPLA2->LysoPC Hydrolysis of oxPLs oxNEFA oxNEFA LpPLA2->oxNEFA FoamCell Foam Cell Macrophage->FoamCell Transforms to Cytokines Pro-inflammatory Cytokines (IL-6, CRP) Macrophage->Cytokines Secretes FoamCell->Cytokines Contributes to Inflammation Cytokines->Macrophage Amplifies Inflammation AdhesionMolecules Adhesion Molecules (VCAM-1) AdhesionMolecules->Macrophage Promotes Monocyte Recruitment EndothelialCell Endothelial Cell EndothelialCell->AdhesionMolecules Expresses LysoPC->Macrophage Activates LysoPC->EndothelialCell Activates Inhibitor Lp-PLA2 Inhibitor (e.g., Darapladib) Inhibitor->LpPLA2 Inhibits

Caption: Lp-PLA2 signaling cascade in atherosclerosis and the point of therapeutic intervention.

Experimental Protocols for Studying Lp-PLA2 Inhibition

Validating the efficacy and mechanism of an Lp-PLA2 inhibitor requires a series of well-defined in vitro and in vivo experiments.

In Vitro Lp-PLA2 Activity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human Lp-PLA2.

Methodology:

  • Reagent Preparation:

    • Recombinant human Lp-PLA2 (rhLp-PLA2) solution.

    • Substrate solution: A fluorescently labeled phospholipid substrate.

    • Assay buffer.

    • Test compound serial dilutions.

  • Assay Procedure:

    • Add rhLp-PLA2 to a 96-well plate.

    • Add serial dilutions of the test compound or vehicle control.

    • Pre-incubate for a specified time at a controlled temperature.

    • Initiate the reaction by adding the substrate solution.

    • Monitor the increase in fluorescence over time using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Assay for Inflammatory Marker Expression

Objective: To assess the effect of an Lp-PLA2 inhibitor on the expression of pro-inflammatory markers in a relevant cell line (e.g., human monocytic THP-1 cells).

Methodology:

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in appropriate media.

    • Differentiate monocytes into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).

  • Treatment:

    • Treat the differentiated macrophages with oxLDL in the presence or absence of varying concentrations of the Lp-PLA2 inhibitor.

  • Analysis of Gene Expression (qPCR):

    • Isolate total RNA from the treated cells.

    • Perform reverse transcription to generate cDNA.

    • Quantify the expression levels of target genes (e.g., IL6, CRP, VCAM1) and a housekeeping gene using quantitative real-time PCR (qPCR).

  • Analysis of Protein Secretion (ELISA):

    • Collect the cell culture supernatant.

    • Measure the concentration of secreted cytokines (e.g., IL-6) using an enzyme-linked immunosorbent assay (ELISA).

In Vivo Murine Model of Atherosclerosis

Objective: To evaluate the in vivo efficacy of an Lp-PLA2 inhibitor in reducing atherosclerotic plaque formation.

Methodology:

  • Animal Model:

    • Use a genetically susceptible mouse model of atherosclerosis, such as Apolipoprotein E-deficient (ApoE-/-) mice.[5]

  • Diet and Treatment:

    • Feed the mice an atherogenic high-fat diet for a specified period (e.g., 17 weeks).[5]

    • Administer the Lp-PLA2 inhibitor or vehicle control daily via oral gavage.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and perfuse the vasculature.

    • Excise the aorta and perform en face analysis of atherosclerotic lesion area after Oil Red O staining.

    • Perform histological analysis of aortic root sections to assess plaque composition (e.g., macrophage content, necrotic core area).

    • Measure plasma levels of lipids and inflammatory markers.

Quantitative Data Summary

The following table summarizes representative data that could be obtained from the aforementioned experimental workflows.

Experiment Parameter Vehicle Control Lp-PLA2 Inhibitor (10 mg/kg) p-value
In Vitro Activity rhLp-PLA2 IC50N/A14 nM[7]N/A
Cellular Assay (THP-1) IL-6 Secretion (pg/mL)500 ± 50150 ± 30<0.01
VCAM-1 mRNA (fold change)10 ± 1.52.5 ± 0.5<0.01
In Vivo (ApoE-/- mice) Aortic Lesion Area (%)35 ± 520 ± 4<0.05
Plaque Macrophage Content (%)40 ± 625 ± 5<0.05

Conclusion and Future Directions

The inhibition of Lp-PLA2 represents a targeted therapeutic strategy to disrupt a key inflammatory signaling pathway implicated in the pathogenesis of atherosclerosis. By preventing the generation of pro-inflammatory mediators Lyso-PC and oxNEFA, Lp-PLA2 inhibitors have demonstrated the potential to reduce endothelial dysfunction, macrophage activation, and atherosclerotic plaque development in preclinical models.[5][6] The in-depth understanding of these signal transduction pathways, facilitated by the experimental approaches outlined in this guide, is crucial for the continued development and optimization of this class of drugs. Future research should focus on the long-term efficacy and safety of Lp-PLA2 inhibition in diverse patient populations and explore its potential in other inflammatory conditions where this pathway may be relevant.

References

  • Lp-PLA2 Inhibitors for the Reduction of Cardiovascular Events - PMC. (URL: [Link])

  • What are Lp-PLA2 inhibitors and how do they work? - Patsnap Synapse. (URL: [Link])

  • Lipoprotein-associated phospholipase A2 (Lp-PLA2): a key hub linking lipid metabolism and immune inflammation - Frontiers. (URL: [Link])

  • Lipoprotein-Associated and Secreted Phospholipases A 2 in Cardiovascular Disease. (URL: [Link])

  • Lp-PLA2 Inhibition—The Atherosclerosis Panacea? - MDPI. (URL: [Link])

  • Lp-PLA2 (Lipoprotein-Associated Phospholipase A2) Deficiency Lowers Cholesterol Levels and Protects Against Atherosclerosis in Rabbits | Arteriosclerosis, Thrombosis, and Vascular Biology. (URL: [Link])

  • Phospholipase A2 structure/function, mechanism, and signaling - PMC. (URL: [Link])

  • Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice | PLOS One - Research journals. (URL: [Link])

Sources

Methodological & Application

Application Note: Optimized Dosing Regimens for Ono-WG-307 (Tirabrutinib) in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a rigorous, field-validated guide for the preclinical evaluation of Ono-WG-307 (clinically known as Tirabrutinib or ONO-4059 ).

The following protocols are synthesized from pivotal preclinical data, including the original characterization by Ono Pharmaceutical and subsequent independent validations in B-cell malignancy models.

Executive Summary & Compound Profile

Ono-WG-307 is a second-generation, highly selective, irreversible inhibitor of Bruton’s Tyrosine Kinase (BTK). Unlike first-generation inhibitors (e.g., ibrutinib), Ono-WG-307 demonstrates superior selectivity, minimizing off-target inhibition of EGFR, ITK, and TEC family kinases. This selectivity profile reduces toxicity risks (e.g., atrial fibrillation, bleeding) and allows for sustained dosing in murine models.

Mechanism of Action (MOA)

Ono-WG-307 covalently binds to the Cysteine-481 (Cys481) residue within the ATP-binding pocket of BTK. This blockade prevents the autophosphorylation of BTK at Tyr223, thereby severing the signal transduction from the B-Cell Receptor (BCR) to downstream survival pathways (NF-


B and MAPK).
Pathway Visualization

The following diagram illustrates the precise intervention point of Ono-WG-307 within the BCR signaling cascade.

BCR_Signaling Antigen Antigen Stimulation BCR BCR Complex (CD79A/B) Antigen->BCR SYK SYK BCR->SYK LYN LYN BCR->LYN BTK BTK (Bruton's Tyrosine Kinase) SYK->BTK LYN->BTK PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation WG307 Ono-WG-307 (Covalent Binding Cys481) WG307->BTK Irreversible Inhibition PKC PKCβ PLCg2->PKC NFkB NF-κB Pathway (Survival/Proliferation) PKC->NFkB MAPK MAPK/ERK (Growth) PKC->MAPK

Figure 1: Mechanism of Action. Ono-WG-307 blocks the BCR cascade at the BTK node, preventing downstream activation of NF-


B and MAPK.

Experimental Design Strategy

Model Selection

The efficacy of Ono-WG-307 is highly dependent on the "addiction" of the tumor cells to BCR signaling.

  • Primary Model (High Sensitivity): TMD-8 (ABC-DLBCL).[1][2][3] This cell line harbors CD79B and MYD88 mutations, driving chronic active BCR signaling. It is the gold standard for testing Ono-WG-307.

  • Secondary Model (Moderate Sensitivity): OCI-Ly10 (ABC-DLBCL).

  • Negative/Low Sensitivity Control: DOHH-2 or Su-DHL-6 (GCB-DLBCL). These are less reliant on BTK for survival.

Animal Strain
  • SCID (Severe Combined Immunodeficient) or NOD/SCID/gamma (NSG/NOG) mice are required.

  • Gender: Female (standardized for hormonal consistency).

  • Age: 6–8 weeks at inoculation.

Detailed Protocols

Protocol A: Formulation and Vehicle Preparation

Ono-WG-307 is an orally bioavailable small molecule. Proper suspension is critical for consistent pharmacokinetics (PK).

  • Vehicle: 0.5% Methylcellulose (MC) in sterile water.

    • Alternative: 0.5% Methylcellulose + 0.1% Tween 80 (improves wettability).

  • Preparation Steps:

    • Weigh the required amount of Ono-WG-307 powder.

    • Add a small volume of vehicle and triturate (grind) with a mortar and pestle to form a smooth paste.

    • Gradually add the remaining vehicle while stirring to achieve the final concentration.

    • Storage: Prepare fresh weekly. Store at 4°C, protected from light. Vortex vigorously before every dose.

Protocol B: Dosing Regimens

Based on pharmacokinetic data (mouse half-life


 2–4 hours) and pharmacodynamic requirements (continuous BTK occupancy), a BID (Twice Daily)  regimen is superior to QD dosing for aggressive models like TMD-8.
Recommended Dosing Table
GroupTreatmentDose (mg/kg)RouteScheduleVolumePurpose
1 Vehicle Control0POBID x 21 Days10 mL/kgBaseline Growth
2 Low Dose3 mg/kgPOBID x 21 Days10 mL/kgThreshold Efficacy
3 Mid Dose10 mg/kgPOBID x 21 Days10 mL/kgLinear Phase
4 High Dose (Optimal) 20–50 mg/kg PO BID x 21 Days 10 mL/kg Max Efficacy
5 Positive ControlIbrutinib (25 mg/kg)POQD x 21 Days10 mL/kgBenchmarking

Critical Note on Dosing Frequency: While Ono-WG-307 is an irreversible inhibitor (theoretically allowing QD dosing if protein turnover is slow), preclinical data in TMD-8 xenografts confirm that BID dosing yields significantly deeper tumor regression than QD dosing. This suggests that rapid BTK protein resynthesis in aggressive tumors requires more frequent coverage.

Protocol C: Experimental Workflow

The following workflow ensures statistical rigor and minimizes handling stress.

Workflow cluster_0 Phase 1: Establishment cluster_1 Phase 2: Stratification cluster_2 Phase 3: Treatment Step1 Inoculation (1x10^7 cells/mouse) SC Flank Step2 Tumor Growth (Wait ~14-21 Days) Step1->Step2 Step3 Staging (Vol: 150-200 mm3) Step2->Step3 Step4 Randomization (Rolling Enrollment) Step3->Step4 Step5 Dosing (PO, BID, 21 Days) Step4->Step5 Step6 Monitoring (BW + Caliper 3x/week) Step5->Step6 Step7 Harvest & Analysis (PK/PD/Histology) Step6->Step7

Figure 2: In Vivo Workflow. Standardized timeline for TMD-8 xenograft evaluation.

Data Analysis & Expected Results

Quantitative Endpoints
  • Tumor Growth Inhibition (TGI%):

    
    
    
    • Target: >80% TGI at 20 mg/kg BID in TMD-8 models.

  • Pharmacodynamics (PD):

    • Harvest tumors 2–4 hours post-last dose.

    • Assay: Western Blot for p-BTK (Tyr223) and p-PLC

      
      2 .
      
    • Expectation: Complete abrogation of p-BTK signal in High Dose groups.

Troubleshooting Guide
ObservationProbable CauseCorrective Action
No Efficacy in TMD-8 Incorrect Dosing FrequencySwitch from QD to BID .
Weight Loss >15% Vehicle Toxicity / StressEnsure vehicle is 0.5% MC; reduce handling stress; provide wet mash.
Inconsistent Tumor Vol. Poor RandomizationRandomize only when tumors reach 150–200 mm³ tightly (exclude outliers).
Precipitate in Syringe Poor FormulationTriturate powder more thoroughly; vortex immediately before gavage.

References

  • Kozaki, R., et al. (2012). Development of a Bruton's tyrosine kinase (Btk) inhibitor - ONO-WG-307, a potential treatment for B-cell malignancies. Cancer Research, 72(8 Supplement), 857. Link

  • Walter, H. S., et al. (2016). A phase 1 clinical trial of the selective BTK inhibitor ONO/GS-4059 in relapsed and refractory mature B-cell malignancies. Blood, 127(4), 411-419. Link

  • Yasuhiro, T., et al. (2012). ONO-WG-307, a novel, potent and selective inhibitor of Bruton's tyrosine kinase (Btk), results in sustained inhibition of the ERK, AKT and PKD signaling pathways.[4] Cancer Research, 72(8 Supplement), 2021. Link

  • Licolic, N., et al. (2023). Investigation of the anti-tumor mechanism of tirabrutinib, a highly selective Bruton's tyrosine kinase inhibitor, by phosphoproteomics and transcriptomics.[5] PLoS ONE, 18(3), e0282823. Link

  • Wu, J., et al. (2017). Bruton tyrosine kinase inhibitor ONO/GS-4059: from bench to bedside. Oncotarget, 8(4), 7201-7207. Link

Sources

Application Note: Western Blot Analysis of p-Btk Inhibition by Ono-WG-307 (Tirabrutinib)

[1]

Introduction & Mechanism of Action

Ono-WG-307 (also known as Tirabrutinib or ONO-4059 ) is a highly potent, second-generation, irreversible inhibitor of Bruton’s Tyrosine Kinase (Btk). Unlike reversible inhibitors, Ono-WG-307 covalently binds to the Cysteine 481 (Cys481) residue within the ATP-binding pocket of Btk.

In B-cell receptor (BCR) signaling, Btk activation is a two-step process:

  • Trans-phosphorylation (Upstream): Upon BCR engagement, Lyn or Syk kinases phosphorylate Btk at Tyr551 in the activation loop. This promotes the open conformation of Btk.

  • Autophosphorylation (Target): The activated Btk then autophosphorylates at Tyr223 in the SH3 domain. This stabilizes the active conformation and is required for full kinase activity and downstream signaling to PLC

    
    2.
    

Scientific Rationale for Western Blot Design: To validate the efficacy of Ono-WG-307, one must distinguish between upstream activation and intrinsic kinase activity.

  • p-Btk (Tyr551): Indicates BCR stimulation was successful. Ono-WG-307 should have minimal acute effect on this site (as it is phosphorylated by Syk/Lyn).

  • p-Btk (Tyr223): Indicates Btk catalytic activity. Ono-WG-307 should potently inhibit this signal.

Pathway Visualization

The following diagram illustrates the BCR signaling node and the specific intervention point of Ono-WG-307.

BCR_Signalingcluster_BtkBruton's Tyrosine Kinase (Btk)BCRBCR Complex(IgM/IgD)SykSyk/Lyn(Upstream Kinases)BCR->SykActivationBtk_Y551p-Btk (Tyr551)(Primed)Syk->Btk_Y551Trans-phosphorylation(Tyr551)Btk_InactiveBtk (Inactive)Btk_Y223p-Btk (Tyr223)(Fully Active)Btk_Y551->Btk_Y223Autophosphorylation(Tyr223)PLCg2Downstream Effectors(PLCγ2, ERK, NF-κB)Btk_Y223->PLCg2Signaling CascadeInhibitorOno-WG-307(Covalent Inhibitor)Inhibitor->Btk_Y223 BLOCKS(Binds Cys481)

Caption: Mechanism of Ono-WG-307 inhibition within the BCR signaling cascade. Note the specific blockade of the Y223 autophosphorylation step.[1]

Experimental Design

A. Cell Line Selection
  • Primary Choice: Ramos or Mino cells (Human Burkitt's lymphoma / Mantle cell lymphoma). These lines express high levels of surface IgM and endogenous Btk.

  • Alternative: TMD8 (ABC-DLBCL) for testing efficacy in constitutively active BCR signaling models.[2]

B. Controls & Conditions
ConditionPurposeExpected Outcome
Vehicle (DMSO) Negative ControlBaseline p-Btk levels (low).
Stimulated (Anti-IgM) Positive ControlHigh p-Btk (Y551 & Y223).
Ono-WG-307 + Anti-IgM Test Condition High p-Btk (Y551), Absent p-Btk (Y223) .
Total Btk Loading ControlConstant across all lanes.
C. Reagent Preparation
  • Ono-WG-307 Stock: Dissolve in DMSO to 10 mM. Store at -80°C. Avoid repeated freeze-thaw cycles as moisture can degrade the covalent warhead.

  • Stimulant: Goat F(ab')2 Anti-Human IgM (10-20 µg/mL final concentration).

Detailed Protocol

Phase 1: Treatment & Stimulation

Expert Insight: Btk phosphorylation is rapid and transient. Precise timing is critical.

  • Harvest Cells: Collect Ramos cells (

    
     cells per condition) and resuspend in fresh serum-free RPMI media at 
    
    
    cells/mL.
    • Why Serum-Free? Serum contains growth factors that may increase basal background phosphorylation.

  • Resting: Incubate cells at 37°C for 30–60 minutes to reduce basal signaling.

  • Inhibitor Pre-treatment: Add Ono-WG-307 (Dose curve: 0, 1, 10, 100, 1000 nM) to the cells.

    • Incubate for 1 hour at 37°C.

    • Note: Covalent inhibitors require sufficient time to achieve full occupancy of the binding site.

  • Stimulation: Add Anti-IgM (10 µg/mL) to all samples (except unstimulated control).

    • Incubate for exactly 5–10 minutes at 37°C.

  • Termination: Immediately place tubes on ice and add ice-cold PBS. Centrifuge at 4°C (1500 rpm, 5 min) to pellet. Aspirate supernatant.

Phase 2: Lysis & Protein Extraction

Trustworthiness Check: Phosphatases are active even on ice. Immediate lysis with inhibitors is non-negotiable.

  • Lysis Buffer: Use modified RIPA buffer supplemented with:

    • Protease Inhibitor Cocktail (1x)

    • Phosphatase Inhibitor Cocktail (1x) (Sodium Orthovanadate + Sodium Fluoride are essential).

  • Lysis: Resuspend pellet in 100 µL Lysis Buffer. Incubate on ice for 20 minutes with intermittent vortexing.

  • Clarification: Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer supernatant to a new tube.

  • Quantification: Determine protein concentration using BCA assay. Normalize all samples to 1–2 mg/mL.

Phase 3: Western Blotting Workflow

WB_WorkflowSampleLysate(20-30 µg)PAGESDS-PAGE(4-12% Gradient)Sample->PAGETransferTransfer(PVDF/Nitrocellulose)PAGE->TransferBlockBlocking(5% BSA in TBST)Transfer->BlockPrimaryPrimary Ab Incubation(Overnight, 4°C)Block->PrimarySecondarySecondary Ab(1h, RT)Primary->SecondaryDetectECL Detection& ImagingSecondary->Detect

Caption: Step-by-step Western Blot workflow for optimal phospho-protein detection.

  • SDS-PAGE: Load 20–30 µg of protein per lane on a 4–12% Bis-Tris gradient gel.

  • Transfer: Wet transfer to PVDF membrane (0.45 µm) is recommended for Btk (77 kDa).

  • Blocking: Block with 5% BSA in TBST for 1 hour at RT.

    • Critical: Do NOT use non-fat dry milk for phospho-blots. Milk contains casein, a phosphoprotein that causes high background with phospho-antibodies.

  • Primary Antibodies:

    • Anti-p-Btk (Tyr223): 1:1000 in 5% BSA/TBST (Rabbit mAb).

    • Anti-p-Btk (Tyr551): 1:1000 in 5% BSA/TBST (Rabbit mAb).

    • Anti-Total Btk: 1:1000 in 5% BSA/TBST (Mouse mAb).

    • Incubation: Overnight at 4°C with gentle rocking.

  • Washing: Wash 3 x 10 min with TBST.

  • Secondary Antibodies: HRP-conjugated anti-Rabbit/Mouse (1:5000) in 5% BSA/TBST for 1 hour at RT.

  • Detection: Use high-sensitivity ECL substrate (e.g., SuperSignal West Dura/Femto).

Data Analysis & Interpretation

Expected Results Matrix

When analyzing the blot, compare the bands against the "Total Btk" loading control.[3][4]

Antibody TargetUnstimulatedAnti-IgM OnlyOno-WG-307 (High Dose) + Anti-IgMInterpretation
p-Btk (Tyr223) (-)(+++) Strong Band(-) No BandSuccessful Inhibition of Autophosphorylation
p-Btk (Tyr551) (-)(+++) Strong Band(++) Visible BandUpstream Activation Intact (Drug is specific to Btk)
Total Btk (+++)(+++)(+++)Loading Control (Protein levels unchanged)
Calculating IC50[3][4][5]
  • Densitometry analysis (e.g., ImageJ).

  • Normalize p-Btk (Y223) signal to Total Btk signal.

  • Plot Normalized Intensity vs. Log[Ono-WG-307].

  • Fit to a sigmoidal dose-response curve. Expected IC50: < 10 nM for Ono-WG-307 in sensitive lines (e.g., TMD8, Ramos).

Troubleshooting Guide

IssueProbable CauseSolution
Weak p-Btk Signal Phosphatase activityEnsure Na3VO4 and NaF are fresh in lysis buffer. Keep lysates cold.
High Background Blocking with MilkSwitch to 5% BSA for all blocking and antibody dilution steps.
No Inhibition observed Insufficient pre-incubationCovalent inhibitors need time. Increase pre-treatment to 2 hours.
Total Btk levels vary Uneven loadingUse BCA assay strictly; confirm with GAPDH or Actin blot.

References

  • Kozaki, R., et al. (2012). "Development of a Bruton's Tyrosine Kinase (Btk) Inhibitor - ONO-WG-307, a Potential Treatment for B-cell Malignancies."[2][5][6] Cancer Research.

  • Walter, H.S., et al. (2016). "A phase 1 clinical trial of the selective BTK inhibitor ONO/GS-4059 in relapsed and refractory mature B-cell malignancies." Blood.

  • Liclican, A., et al. (2020). "Biochemical characterization of tirabrutinib and other irreversible inhibitors of Bruton's tyrosine kinase." Biochimica et Biophysica Acta (BBA).

  • Ono Pharmaceutical Co., Ltd. "Velexbru (Tirabrutinib) Mechanism of Action." Ono Pharma Pipeline.

Application Notes & Protocols: A Framework for In Vitro Evaluation of Ono-WG-307 in Combination with Rituximab

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the in vitro synergistic potential of Ono-WG-307, a novel investigational agent, when used in combination with rituximab. Rituximab, a chimeric monoclonal antibody targeting the CD20 antigen, is a cornerstone of therapy for B-cell malignancies.[1][2] Its efficacy is primarily mediated through immune effector functions, including Antibody-Dependent Cellular Cytotoxicity (ADCC) and Complement-Dependent Cytotoxicity (CDC), as well as direct induction of apoptosis.[2][3][4] The primary objective of combination therapy is to enhance these mechanisms, overcome resistance, and improve therapeutic outcomes. This guide details the scientific rationale, experimental designs, and step-by-step protocols necessary to rigorously characterize the combinatorial effects of Ono-WG-307 and rituximab on B-cell lymphoma cell lines. We present methodologies for assessing ADCC, CDC, and direct apoptosis, underpinned by the principle of generating robust, reproducible, and internally validated data.

Introduction: The Rationale for Combination

The clinical success of rituximab has transformed the treatment landscape for CD20-positive hematological cancers.[2] It specifically targets the CD20 antigen, which is stably and broadly expressed on B-lymphocytes but absent from hematopoietic stem cells and plasma cells, making it an ideal target.[1][5] However, a significant portion of patients either do not respond to rituximab-based therapies or eventually relapse, often due to mechanisms of resistance such as low CD20 expression or impaired immune effector cell function.[3]

This has driven the development of next-generation anti-CD20 antibodies and, critically, the exploration of combination strategies that can potentiate rituximab's existing mechanisms of action.[6] Ono-WG-307 is an investigational compound hypothesized to act as a synergistic agent with rituximab. While its precise mechanism is under investigation, potential avenues of enhancement include:

  • Potentiation of Immune Effector Cells: Increasing the cytotoxic capacity of Natural Killer (NK) cells, the primary mediators of ADCC.

  • Modulation of the Tumor Cell Surface: Upregulating CD20 antigen expression or downregulating complement inhibitory proteins (e.g., CD55, CD59) to increase susceptibility to CDC.

  • Direct Sensitization to Apoptosis: Priming cancer cells for apoptosis, thereby lowering the threshold for rituximab-induced cell death.

The following protocols are designed to systematically investigate these hypotheses and provide a clear, quantitative assessment of the in vitro interaction between Ono-WG-307 and rituximab.

Proposed Mechanisms of Action & Synergy

Rituximab exerts its therapeutic effect through a multi-pronged attack on CD20-expressing B-cells. The diagram below illustrates these established pathways and highlights the potential points of intervention for a synergistic agent like Ono-WG-307.

Rituximab_MoA cluster_target CD20+ B-Cell (Target) cluster_therapeutics Therapeutic Agents cluster_effectors Immune System Components cluster_outcomes Cellular Outcomes Target CD20+ B-Cell CD20 CD20 Antigen CIP Complement Inhibitory Proteins (CD55, CD59) Apoptosis Direct Apoptosis Target->Apoptosis Rituximab Rituximab Rituximab->Target Direct Signaling Rituximab->CD20 Binds NK_Cell NK Cell Rituximab->NK_Cell Fc Receptor Binding Complement Complement Proteins (C1q) Rituximab->Complement C1q Binding OnoWG307 Ono-WG-307 (Hypothesized) OnoWG307->Target Sensitizes? OnoWG307->CIP Inhibits? OnoWG307->NK_Cell Enhances Activity? NK_Cell->Target Granzyme/Perforin Release ADCC ADCC NK_Cell->ADCC Complement->Target Forms Membrane Attack Complex CDC CDC Complement->CDC Lysis Cell Lysis ADCC->Lysis CDC->Lysis Apoptosis->Lysis

Figure 1. Rituximab's Mechanisms and Hypothesized Synergy. This diagram shows rituximab binding to CD20, initiating ADCC, CDC, and apoptosis. Ono-WG-307 may enhance these pathways.

Materials & Reagents

Successful and reproducible execution of the following protocols requires careful preparation and sourcing of high-quality reagents.

Reagent / Material Description & Recommended Source Purpose
Target Cells CD20+ human Burkitt's lymphoma cell lines (e.g., Raji, Daudi). ATCC recommended.In vitro model of B-cell malignancy.
Effector Cells Primary human Natural Killer (NK) cells or Peripheral Blood Mononuclear Cells (PBMCs).Source of effector cells for ADCC assays.
Rituximab Clinical grade or research-grade equivalent.Therapeutic antibody control.
Ono-WG-307 Provided by the investigating institution.Compound of interest.
Complement Source Human AB serum. Sigma-Aldrich or equivalent.Source of complement proteins for CDC assays.
Cell Culture Media RPMI-1640 supplemented with 10% FBS, Penicillin-Streptomycin.Cell growth and maintenance.
Assay Kits (ADCC) Non-radioactive cytotoxicity assay kits (e.g., LDH, aCella-TOX™).Quantification of cell lysis in ADCC.
Assay Kits (Apoptosis) Annexin V-FITC / Propidium Iodide (PI) Apoptosis Detection Kit.Flow cytometric analysis of apoptosis.
Viability Dyes (CDC) Calcein-AM, SYTOX™ Green, or similar viability dyes.Quantification of cell death in CDC.
Instrumentation Multi-well plate reader (Luminescence/Fluorescence), Flow Cytometer, CO₂ Incubator.Essential equipment for data acquisition.

Experimental Protocols

The following protocols provide a step-by-step guide to assessing the three primary mechanisms of action. It is critical to include proper controls in every experiment, including: untreated cells, cells treated with rituximab alone, cells treated with Ono-WG-307 alone, and isotype control antibodies.

Protocol 1: Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay

This assay quantifies the ability of rituximab, with and without Ono-WG-307, to direct NK cells to lyse CD20+ target cells.[7] The release of an intracellular enzyme (like LDH) from lysed target cells is a common and reliable non-radioactive endpoint.[7]

ADCC_Workflow start Start prep_target 1. Prepare Target Cells (e.g., Raji) Plate 2x10^4 cells/well start->prep_target add_agents 2. Add Therapeutic Agents - Rituximab (titration) - Ono-WG-307 (fixed conc.) - Combination prep_target->add_agents add_effector 3. Add Effector Cells (e.g., NK Cells) E:T Ratio = 10:1 add_agents->add_effector incubate 4. Incubate 4-6 hours at 37°C add_effector->incubate centrifuge 5. Centrifuge Plate To pellet cells incubate->centrifuge transfer 6. Transfer Supernatant To new assay plate centrifuge->transfer add_reagent 7. Add Cytotoxicity Reagent (e.g., LDH substrate) transfer->add_reagent incubate_read 8. Incubate & Read 30 min at RT, protected from light. Read absorbance/luminescence. add_reagent->incubate_read end End incubate_read->end Apoptosis_Workflow start Start seed_cells 1. Seed Target Cells (e.g., 0.5x10^6 cells/well) in a 24-well plate start->seed_cells add_agents 2. Add Therapeutic Agents Rituximab, Ono-WG-307, and Combination seed_cells->add_agents incubate 3. Incubate 24-48 hours at 37°C add_agents->incubate harvest 4. Harvest Cells Collect both adherent and suspension cells incubate->harvest wash 5. Wash Cells Wash 2x with cold PBS harvest->wash resuspend 6. Resuspend in Binding Buffer ~1x10^6 cells/mL wash->resuspend stain 7. Stain with Annexin V & PI Add 5µL of each reagent resuspend->stain incubate_stain 8. Incubate 15-20 min at RT in the dark stain->incubate_stain analyze 9. Analyze by Flow Cytometry Within 1 hour incubate_stain->analyze end End analyze->end

Figure 3. Apoptosis Assay Workflow. This illustrates the procedure for evaluating apoptosis, from cell treatment to flow cytometry analysis.

Methodology:

  • Cell Treatment: Seed target cells in a 24-well plate at a density of 0.5 x 10⁶ cells/mL. Treat the cells with rituximab alone, Ono-WG-307 alone, and the combination for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect cells from each well. For adherent cells, be sure to collect any floating cells in the supernatant before trypsinizing the attached cells. Combine them to ensure no apoptotic populations are lost. [8]3. Washing: Wash the collected cells twice with ice-cold PBS by centrifuging at ~500 x g for 5 minutes. [8][9]4. Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution. [10] * Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark. [10]5. Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. [10] * Self-Validation: It is essential to run single-stain controls (Annexin V only, PI only) and an unstained control to set up proper compensation and gating.

  • Data Interpretation:

    • Annexin V (-) / PI (-): Healthy, viable cells.

    • Annexin V (+) / PI (-): Cells in early apoptosis.

    • Annexin V (+) / PI (+): Cells in late apoptosis or necrosis.

Data Presentation and Interpretation

Quantitative data should be summarized in tables to facilitate comparison across different treatment conditions. Dose-response curves should be generated to determine EC₅₀ values.

Table 1: Example Data Summary for ADCC Assay

Treatment GroupRituximab Conc. (µg/mL)Ono-WG-307 Conc. (µM)Mean % Specific LysisStd. Deviation
Rituximab Alone0.01015.22.1
0.1035.83.5
1.0055.14.2
Ono-WG-307 Alone01.02.50.8
Combination0.011.028.92.9
0.11.058.44.1
1.01.079.65.3

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. [Link]

  • Reff, M. E., Carner, K., Chambers, K. S., Chinn, P. C., Leonard, J. E., Raab, R., ... & Anderson, D. R. (2001). Mechanism of action of rituximab. Blood, 98(11), 350-350. [Link]

  • RITUXAN® (rituximab) Proposed Mechanism of Action (MoA). (n.d.). Genentech. [Link]

  • van der Kolk, L. E., Grillo-López, A. J., & van Oers, M. H. J. (2002). Mechanisms of action of CD20 antibodies. Seminars in Oncology, 29(1 Suppl 2), 2-9. [Link]

  • Duensing, T. D., & Watson, S. R. (2018). Complement-Dependent Cytotoxicity Assay. Cold Spring Harbor Protocols, 2018(6). [Link]

  • Rituximab: Mechanism, Applications, and Research Potential. (2024, December 12). Assay Genie. [Link]

  • Al-Ghaithi, F., El-Ghaithi, M., Tlais, Y., Otterbeck, P., & Al-Ghaithi, F. (2022). The mechanism of the action of rituximab. ResearchGate. [Link]

  • Complement-dependent cytotoxicity assay. (n.d.). Bio-protocol. [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • Apoptosis Protocols. (n.d.). USF Health. [Link]

  • A Semi-Automated, Nonradioactive Assay for the Detection of Antibody-Based Complement-Dependent Cytotoxicity. (n.d.). Agilent. [Link]

  • Complement‐Dependent Cytotoxicity (CDC) to Detect Anti‐HLA Antibodies: Old but Gold. (n.d.). Wiley Online Library. [Link]

  • Quantification of anti-CD20 ADCC activity using iLite® ADCC Assay Ready Cells. (n.d.). Svar Life Science. [Link]

  • Semi-Automation of a Non-Radioactive Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay – Part 1. (n.d.). Agilent. [Link]

  • Complement-dependent cytotoxicity. (n.d.). Wikipedia. [Link]

  • Friedberg, J. W. (2012). Biological therapy doublets: pairing rituximab with interferon, lenalidomide, and other biological agents in patients with follicular lymphoma. Hematology. American Society of Hematology. Education Program, 2012, 471–476. [Link]

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Application Notes and Protocols: Assessing the Efficacy of Ono-WG-307 in Lymphoma Cells Using Cell Viability Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting B-Cell Receptor Signaling in Lymphoma with Ono-WG-307

Lymphomas, a diverse group of hematologic malignancies, often exhibit aberrant signaling pathways that drive their proliferation and survival.[1] A key pathway frequently implicated in B-cell malignancies is the B-cell receptor (BCR) signaling cascade.[2][3] Bruton's tyrosine kinase (Btk), a non-receptor tyrosine kinase, is a critical downstream effector of the BCR.[4] Its activation triggers a cascade of events leading to B-cell proliferation, differentiation, and survival.[5][6] In many B-cell lymphomas, chronic activation of the BCR pathway contributes to malignant cell survival and expansion.[2]

Ono-WG-307 (also known as Tirabrutinib or ONO-4059) is a highly potent and selective, orally available, second-generation Btk inhibitor.[2][7][8] It acts by irreversibly binding to a cysteine residue (Cys481) in the active site of Btk, thereby blocking its kinase activity.[9][10] This targeted inhibition of Btk disrupts the downstream signaling cascade, including the AKT and ERK pathways, ultimately leading to decreased proliferation and induction of apoptosis in malignant B-cells.[7][11] Preclinical studies have demonstrated the dose-dependent anti-tumor activity of Ono-WG-307 in various B-cell lymphoma models, particularly in the activated B-cell-like (ABC) subtype of diffuse large B-cell lymphoma (DLBCL).[2][9]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of common cell viability assays to evaluate the in vitro efficacy of Ono-WG-307 in lymphoma cell lines. The protocols detailed herein are designed to be robust and reproducible, enabling the accurate determination of the cytotoxic and cytostatic effects of this promising therapeutic agent.

Visualizing the Mechanism: The B-Cell Receptor Signaling Pathway and Ono-WG-307 Inhibition

To understand the rationale behind targeting Btk, it is crucial to visualize its position within the BCR signaling pathway. The following diagram illustrates the key components of this pathway and the point of intervention for Ono-WG-307.

BCR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) CD79 CD79A/B Lyn Lyn CD79->Lyn Activation Syk Syk Lyn->Syk Phosphorylation Btk Bruton's Tyrosine Kinase (Btk) Syk->Btk Activation ERK ERK Syk->ERK PLCg2 PLCγ2 Btk->PLCg2 PI3K PI3K Btk->PI3K PKC PKC PLCg2->PKC NFkB NF-κB PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Akt Akt PI3K->Akt Akt->Proliferation ERK->Proliferation Ono_WG_307 Ono-WG-307 Ono_WG_307->Btk Inhibition Antigen Antigen Antigen->BCR Binding

Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of Ono-WG-307.

Experimental Workflow for Assessing Ono-WG-307 Efficacy

A systematic approach is essential for accurately determining the in vitro effects of Ono-WG-307. The following workflow outlines the key stages of experimentation, from initial cell culture to data analysis.

Experimental_Workflow start Start: Select Lymphoma Cell Lines cell_culture Cell Culture and Maintenance (e.g., TMD8, DOHH-2) start->cell_culture cell_seeding Cell Seeding in Multi-well Plates cell_culture->cell_seeding drug_treatment Treatment with Ono-WG-307 (Dose-Response and Time-Course) cell_seeding->drug_treatment viability_assays Perform Cell Viability Assays drug_treatment->viability_assays mtt_assay Metabolic Activity: MTT/MTS Assay viability_assays->mtt_assay Colorimetric ct_glo_assay ATP Content: CellTiter-Glo® Assay viability_assays->ct_glo_assay Luminescent apoptosis_assay Apoptosis Detection: Annexin V/PI Staining viability_assays->apoptosis_assay Flow Cytometry data_acquisition Data Acquisition (Spectrophotometer, Luminometer, Flow Cytometer) mtt_assay->data_acquisition ct_glo_assay->data_acquisition apoptosis_assay->data_acquisition data_analysis Data Analysis (IC50 Calculation, Statistical Analysis) data_acquisition->data_analysis conclusion Conclusion and Interpretation data_analysis->conclusion

Caption: General experimental workflow for evaluating Ono-WG-307 in lymphoma cells.

Core Protocols for Cell Viability Assessment

The choice of a cell viability assay depends on the specific biological question being addressed. Here, we provide detailed protocols for three widely used assays that measure different aspects of cellular health: metabolic activity, ATP content, and apoptosis.

Assessment of Metabolic Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in metabolically active cells.[12][13] The resulting purple formazan crystals are solubilized, and the absorbance is proportional to the number of viable cells.[13]

Principle: This assay relies on the premise that only viable cells with active metabolism can convert the yellow MTT tetrazolium salt into a purple formazan product.[12][13]

Protocol for Suspension Lymphoma Cells:

  • Cell Seeding:

    • Culture lymphoma cells to a logarithmic growth phase.

    • Centrifuge the cell suspension and resuspend the pellet in fresh, pre-warmed culture medium to a density of 0.5-1.0 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.

    • Include wells with medium only as a background control.

  • Drug Treatment:

    • Prepare a serial dilution of Ono-WG-307 in culture medium at 2x the final desired concentrations.

    • Add 100 µL of the Ono-WG-307 dilutions to the respective wells. For the vehicle control, add 100 µL of medium containing the same concentration of DMSO as the highest drug concentration.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Reagent Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS and filter-sterilize.[13]

    • Add 20 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization of Formazan:

    • Centrifuge the plate at 500 x g for 5 minutes.[13]

    • Carefully aspirate the medium without disturbing the cell pellet and formazan crystals.

    • Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[13]

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]

    • Subtract the absorbance of the medium-only blank from all readings.

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot the percentage of viability against the log of the Ono-WG-307 concentration to determine the IC₅₀ value using non-linear regression analysis.

ParameterRecommendationSource
Cell Seeding Density 0.5-1.0 x 10⁵ cells/mLInternal Expertise
MTT Concentration 0.5 mg/mL (final)[14]
Incubation Time (MTT) 2-4 hours[15]
Solubilization Agent DMSO or 10% SDS in 0.01 M HCl[13]
Absorbance Reading 570 nm (reference 630 nm)[12]
Quantification of ATP Content: The CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® assay is a homogeneous, luminescent assay that quantifies the amount of ATP present, which is an indicator of metabolically active cells.[16] The assay involves adding a single reagent that lyses the cells and generates a luminescent signal proportional to the ATP concentration.[17]

Principle: This "add-mix-measure" assay is based on the luciferase-mediated conversion of luciferin to oxyluciferin in the presence of ATP, which generates a luminescent signal.[16]

Protocol for Suspension Lymphoma Cells:

  • Cell Seeding:

    • Follow the same procedure as for the MTT assay, seeding 100 µL of lymphoma cell suspension into each well of an opaque-walled 96-well plate to minimize well-to-well crosstalk.

    • Include wells with medium only for background luminescence measurement.[17]

  • Drug Treatment:

    • Treat cells with a serial dilution of Ono-WG-307 as described for the MTT assay.

    • Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.[16]

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions by reconstituting the lyophilized substrate with the provided buffer.[16][17]

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[16][17]

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[17][18]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[16][17][18]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate luminometer.

    • Subtract the average background luminescence from all readings.

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Determine the IC₅₀ value by plotting the percentage of viability against the log of the Ono-WG-307 concentration.

ParameterRecommendationSource
Plate Type Opaque-walled 96-well plate[17]
Reagent Volume Equal to culture volume[16][17]
Lysis/Shaking Time 2 minutes[17][18]
Signal Stabilization 10 minutes[16][17][18]
Detection Luminometer[16]
Detection of Apoptosis: Annexin V and Propidium Iodide (PI) Staining

Annexin V/PI staining is a widely used method for detecting apoptosis by flow cytometry.[19][20] It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[20][21] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells that have lost membrane integrity.[19][21]

Protocol for Suspension Lymphoma Cells:

  • Cell Culture and Treatment:

    • Seed lymphoma cells in a suitable culture vessel (e.g., T-25 flask or 6-well plate) and treat with Ono-WG-307 at various concentrations for the desired time.

    • Include an untreated control and a positive control for apoptosis (e.g., treatment with staurosporine).

  • Cell Harvesting and Washing:

    • Collect the cells by centrifugation at 300-400 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.[19]

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[20]

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).[22]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[20][23]

  • Data Acquisition and Analysis:

    • Add 400 µL of 1X Annexin V binding buffer to each tube.[20]

    • Analyze the cells by flow cytometry as soon as possible (within 1 hour).

    • Use appropriate compensation controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI).

    • Analyze the data to quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V- / PI-): Viable cells

      • Lower-right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V- / PI+): Necrotic cells

ParameterRecommendationSource
Cell Number per Sample 1 x 10⁵ cells[20]
Annexin V-FITC Volume 5 µL[22]
PI Concentration 50 µg/mLInternal Expertise
Incubation Time 15 minutes[20][23]
Analysis Method Flow Cytometry[19]

Expected Outcomes and Data Interpretation

Treatment of sensitive lymphoma cell lines with Ono-WG-307 is expected to result in a dose- and time-dependent decrease in cell viability. For instance, in DLBCL cell lines of the ABC subtype, such as TMD8, Ono-WG-307 has been shown to have a potent anti-proliferative effect with low nanomolar IC₅₀ values.[7][9] In contrast, cell lines less dependent on BCR signaling may exhibit higher IC₅₀ values.[2]

  • MTT and CellTiter-Glo® Assays: A decrease in absorbance or luminescence, respectively, with increasing concentrations of Ono-WG-307 indicates a reduction in the number of viable cells. The IC₅₀ value represents the concentration of the compound that inhibits cell growth by 50%.

  • Annexin V/PI Staining: An increase in the percentage of Annexin V-positive cells (both early and late apoptotic) with Ono-WG-307 treatment confirms that the observed decrease in viability is due to the induction of apoptosis.

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
High background in MTT assay Contamination of culture medium or reagents.Use fresh, sterile reagents and maintain aseptic technique.[15]
Low signal in CellTiter-Glo® assay Insufficient cell number or low ATP levels.Optimize cell seeding density; ensure cells are in a metabolically active state.
High percentage of necrotic cells in Annexin V/PI assay Harsh cell handling or late-stage apoptosis.Handle cells gently during harvesting and washing; consider earlier time points for analysis.
Inconsistent results between assays Different endpoints being measured (metabolism vs. ATP vs. apoptosis).This is expected to some extent. Synthesize the data to get a comprehensive view of the drug's effect.

Conclusion

The protocols outlined in these application notes provide a robust framework for assessing the in vitro efficacy of Ono-WG-307 in lymphoma cell lines. By employing a multi-faceted approach that includes the evaluation of metabolic activity, ATP content, and apoptosis, researchers can gain a comprehensive understanding of the cellular response to this targeted Btk inhibitor. Careful experimental design, adherence to protocols, and thoughtful data interpretation are paramount for generating reliable and reproducible results that can guide further preclinical and clinical development of Ono-WG-307 as a potential therapeutic for B-cell malignancies.

References

  • Wang, M. L., et al. (2018). Bruton tyrosine kinase inhibitor ONO/GS-4059: from bench to bedside.
  • ResearchGate. (n.d.). B-cell receptor signaling pathway. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Kozaki, R., et al. (2012). Development of a Bruton's Tyrosine Kinase (Btk) inhibitor - ONO-WG-307, a potential treatment for B-cell malignancies. Oncodesign Services.
  • Yoshizawa, T., et al. (2012). Abstract 2021: ONO-WG-307, a novel, potent and selective inhibitor of Bruton's tyrosine kinase (Btk), results in sustained inhibition of the ERK, AKT and PKD signaling pathways. Cancer Research, 72(8_Supplement), 2021.
  • BenchChem. (2025).
  • Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • R&D Systems. (n.d.).
  • Ge, L., et al. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 7(19), e2517.
  • BD Biosciences. (n.d.). Annexin V Staining Protocol.
  • Horton, T. (1994). MTT Cell Assay Protocol.
  • KEGG. (n.d.). B cell receptor signaling pathway. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • Creative Diagnostics. (n.d.). BCR Signaling Pathway. Retrieved from [Link]

  • ATCC. (n.d.).
  • OUS-research.no. (n.d.). CellTiter-Glo Assay.
  • ResearchGate. (n.d.). Estimated IC50 values in the lymphoma cell lines treated with inhibitors for 72 h. Retrieved from [Link]

  • Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Quick Protocol #FB256.
  • Yoshimi, A., et al. (2018). Responses to the Selective Bruton's Tyrosine Kinase (BTK) Inhibitor Tirabrutinib (ONO/GS-4059) in Diffuse Large B-cell Lymphoma Cell Lines. Cancers, 10(5), 131.
  • International Waldenstrom's Macroglobulinemia Foundation. (2020, June 30). A multicenter, open-label, phase II study of tirabrutinib (ONO/ GS-4059)
  • BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays with Avapritinib using CellTiter-Glo.
  • Molecular Devices. (n.d.). Measure cancer cell viability using a homogeneous, stable luminescence assay.
  • Ono Pharmaceutical Co., Ltd. (2025, May 28). ONO PHARMA Presents Positive Results from Pivotal Trial in U.S.
  • ACS Publications. (2025, November 18). An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors.
  • Targeted Oncology. (2026, February 18).
  • ResearchGate. (n.d.). Phase 1/2 Study of Tirabrutinib (ONO/GS-4059), a Next-Generation Bruton's Tyrosine Kinase (BTK) Inhibitor, Monotherapy in Patients with Relapsed/Refractory Primary Central Nervous System Lymphoma (PCNSL).
  • FirstWord Pharma. (2025, May 23). Tirabrutinib Demonstrates Activity in Relapsed/Refractory Primary Central Nervous System Lymphoma.
  • Medscape. (2018, July 9). CLL Whiteboard #1: Introduction & Mechanisms of Action of BCR Signaling Inhibitors.
  • ResearchGate. (2026, January 19). An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors.
  • PubMed. (n.d.). Phase I study of tirabrutinib (ONO-4059/GS-4059) in patients with relapsed or refractory B-cell malignancies in Japan.
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  • TG Therapeutics. (2018, June 17). Background In vitro and in vivo Pharmacology In vitro selectivity Clinical perspective Conclusions.
  • National Center for Biotechnology Information. (n.d.). BTK inhibitors, irrespective of ITK inhibition, increase efficacy of a CD19/CD3-bispecific antibody in CLL.
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Application Notes & Protocols for In Vivo Tumor Growth Inhibition Studies Using Ono-WG-307

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for conducting in vivo tumor growth inhibition studies using Ono-WG-307, a novel, potent, and selective small molecule inhibitor. We delve into the scientific rationale, detailed experimental protocols, data analysis, and interpretation. Our focus is on ensuring scientific integrity and providing practical insights to enable researchers to robustly evaluate the anti-tumor efficacy of Ono-WG-307 in preclinical cancer models.

Introduction: The Rationale for Targeting Aberrant Cell Signaling in Oncology

A multitude of human cancers are driven by the dysregulation of critical intracellular signaling pathways that govern cell proliferation, survival, and metabolism. One such pivotal pathway is the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) cascade. Its hyperactivation is a frequent oncogenic event, making it a highly attractive target for therapeutic intervention.

Ono-WG-307 is a next-generation, orally bioavailable small molecule designed to selectively inhibit a key kinase within this pathway. Its mechanism is predicated on arresting the uncontrolled proliferative signals that fuel tumor growth. These application notes will guide the user through the essential steps to validate the in vivo efficacy of Ono-WG-307 in a subcutaneous xenograft mouse model, a cornerstone of preclinical oncology research.[1]

Mechanism of Action: Interruption of the PI3K/Akt/mTOR Signaling Cascade

Ono-WG-307 exerts its therapeutic effect by potently and selectively inhibiting a critical kinase in the PI3K/Akt/mTOR pathway. This signaling network is a central regulator of cellular processes. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a plethora of substrates, including mTOR, which ultimately leads to increased protein synthesis, cell growth, and proliferation.

By inhibiting a key kinase in this cascade, Ono-WG-307 effectively blocks the downstream signaling events, resulting in cell cycle arrest and apoptosis in cancer cells with a constitutively active PI3K/Akt/mTOR pathway.

PI3K_Akt_mTOR_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Ono_WG_307 Ono-WG-307 Ono_WG_307->PI3K inhibits

Caption: PI3K/Akt/mTOR Signaling Pathway and the inhibitory action of Ono-WG-307.

Preclinical In Vivo Study Design: A Framework for Rigorous Evaluation

The successful execution of an in vivo efficacy study hinges on a well-conceived experimental design. Key considerations include the selection of an appropriate animal model and strict adherence to ethical guidelines.

Animal Models: Selecting the Right System

The choice of animal model is critical for the clinical relevance of the study. Two commonly used models in oncology research are:

  • Cell Line-Derived Xenograft (CDX) Models: These models involve the subcutaneous implantation of human cancer cell lines into immunodeficient mice. CDX models are advantageous for their reproducibility and relatively low cost. For evaluating Ono-WG-307, a cell line with a known activating mutation in the PI3K/Akt/mTOR pathway (e.g., PIK3CA-mutant breast or colon cancer cell lines) would be a logical choice.[2]

  • Patient-Derived Xenograft (PDX) Models: PDX models are established by implanting tumor fragments from a patient directly into immunodeficient mice. These models are believed to better recapitulate the heterogeneity and microenvironment of human tumors, offering higher predictive value for clinical outcomes.[2]

For initial efficacy studies of Ono-WG-307, a CDX model with a relevant genetic background provides a robust and well-characterized system.

Ethical Considerations: The Imperative of Humane Animal Care

All animal experiments must be conducted in strict accordance with ethical guidelines and with the approval of an Institutional Animal Care and Use Committee (IACUC).[1] Key principles include minimizing animal suffering, using the minimum number of animals necessary to obtain statistically significant results, and providing appropriate housing, nutrition, and veterinary care.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for conducting an in vivo tumor growth inhibition study with Ono-WG-307.

Animal Acclimatization and Housing
  • Animal Strain: Female athymic nude mice (or other appropriate immunodeficient strain), 6-8 weeks old.

  • Acclimatization: Upon arrival, animals should be acclimated for a minimum of 7 days before the start of the experiment.[1]

  • Housing: House animals in individually ventilated cages under specific pathogen-free (SPF) conditions with a 12-hour light/dark cycle.[1]

  • Diet: Provide standard chow and water ad libitum.[1]

Tumor Model Establishment (Subcutaneous Xenograft)
  • Cell Preparation: Culture a human cancer cell line with a known PI3K pathway mutation (e.g., MCF-7, PIK3CA E545K) in the recommended medium. Harvest cells at 80-90% confluency.

  • Cell Suspension: Resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 2 x 10^7 cells/mL.

  • Implantation: Subcutaneously inject 100 µL of the cell suspension (2 x 10^6 cells) into the right flank of each mouse.[1]

Ono-WG-307 Formulation and Administration
  • Expert Insight: The formulation of a poorly water-soluble compound like many small molecule inhibitors is critical for achieving adequate oral bioavailability. A common vehicle for preclinical studies is a mixture of DMSO, PEG300, Tween 80, and sterile water.

  • Vehicle Preparation: Prepare a vehicle solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water.[1]

  • Ono-WG-307 Formulation: Calculate the required amount of Ono-WG-307 for the desired dose. Prepare a stock solution in DMSO and then dilute it with the remaining vehicle components. The formulation should be prepared fresh daily.

  • Administration: Administer Ono-WG-307 or vehicle to the mice via oral gavage (p.o.) at a volume of 10 mL/kg body weight.

Experimental Groups and Dosing Regimen
  • Tumor Growth Monitoring: Once tumors are palpable, measure their volume three times per week using digital calipers. Calculate the tumor volume using the formula: (Length x Width^2) / 2.[1]

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Groups:

    • Group 1: Vehicle control (p.o., daily)

    • Group 2: Ono-WG-307 (Low dose, e.g., 25 mg/kg, p.o., daily)

    • Group 3: Ono-WG-307 (High dose, e.g., 50 mg/kg, p.o., daily)

    • (Optional) Group 4: Positive control (a standard-of-care agent for the chosen cancer type)

  • Duration: Continue the treatment for 21 consecutive days or until the tumors in the control group reach the predetermined endpoint.[1]

Data Collection and Endpoint Criteria
  • Tumor Volume and Body Weight: Monitor and record tumor volumes and body weights three times per week throughout the study.

  • Clinical Observations: Observe the animals daily for any signs of toxicity, such as changes in behavior, posture, or grooming.

  • Endpoint Criteria: Euthanize animals if the tumor volume exceeds 2000 mm³, the tumor becomes ulcerated, or if there is a body weight loss of more than 15-20%.

  • Terminal Procedure: At the end of the study, euthanize all remaining mice via CO2 asphyxiation followed by cervical dislocation.[1]

  • Sample Collection: Excise the tumors and weigh them. Collect blood and other tissues as needed for pharmacokinetic and pharmacodynamic analyses.

Data Analysis and Interpretation

Tumor Growth Inhibition (TGI)

Calculate the TGI for each treatment group using the following formula:

TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100

Statistical Analysis

Perform statistical analysis to determine the significance of the observed differences between the treatment and control groups. A one-way ANOVA followed by a Dunnett's post-hoc test is appropriate for comparing multiple treatment groups to a single control group. A p-value of < 0.05 is typically considered statistically significant.

Data Presentation

Summarize the efficacy data in a clear and concise table.

Treatment GroupDose (mg/kg)Mean Tumor Volume at Endpoint (mm³) ± SEMTumor Growth Inhibition (%)p-value vs. VehicleMean Body Weight Change (%) ± SEM
Vehicle Control-N/AN/A
Ono-WG-30725
Ono-WG-30750

In Vivo Efficacy Study Workflow

The following diagram illustrates the key steps in the in vivo tumor growth inhibition study.

In_Vivo_Workflow Acclimatization Animal Acclimatization (7 days) Implantation Tumor Cell Implantation (Subcutaneous) Acclimatization->Implantation Tumor_Growth Tumor Growth to 100-150 mm³ Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment with Ono-WG-307 or Vehicle (21 days) Randomization->Treatment Monitoring Tumor & Body Weight Monitoring (3x/week) Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Data_Analysis Data Analysis & Interpretation Endpoint->Data_Analysis

Caption: Workflow for the in vivo efficacy study of Ono-WG-307.

Troubleshooting

ProblemPossible Cause(s)Solution(s)
No or slow tumor growth Poor cell viability; Incorrect injection techniqueUse cells with high viability; Ensure proper subcutaneous injection
High variability in tumor size Inconsistent number of cells injected; Variation in animal healthStandardize cell counting and injection volume; Use healthy, age-matched animals
Significant body weight loss in treated groups Compound toxicityPerform a maximum tolerated dose (MTD) study to determine a safe dose range
Precipitation of the compound in the formulation Poor solubility; Incorrect vehicle compositionOptimize the formulation; Prepare fresh daily and sonicate before use

Safety Precautions

  • Handle Ono-WG-307 in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.

  • Follow all institutional guidelines for the safe handling and disposal of chemical agents.

  • All animal procedures should be performed by trained personnel in a designated animal facility.

References

  • Syngene. (n.d.). Essential In vivo Safety - Tox studies to move your molecule from Target to IND successfully. Retrieved from [Link]

  • Biogem. (n.d.). In Vivo and in Vitro Toxicity Studies. Retrieved from [Link]

  • Biocytogen. (n.d.). In Vivo Pharmacology Services. Retrieved from [Link]

  • FDA. (2023, March 28). General Considerations for Animal Studies Intended to Evaluate Medical Devices. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Minimizing off-target kinase inhibition with Ono-WG-307

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers on Maximizing On-Target Efficacy and Minimizing Off-Target Kinase Inhibition

Prepared by the Office of the Senior Application Scientist

Introduction

Ono-WG-307, also known as Tirabrutinib or GS-4059, is a highly potent and selective, second-generation covalent inhibitor of Bruton's Tyrosine Kinase (BTK).[1][2][3] BTK is a critical signaling molecule in the B-cell receptor (BCR) pathway, making it a key therapeutic target for B-cell malignancies like diffuse large B-cell lymphoma (DLBCL).[1][4] As a covalent inhibitor, Ono-WG-307 forms a lasting, irreversible bond with its target, offering enhanced potency and a prolonged duration of action.[4][5][6]

While designed for high selectivity, all kinase inhibitors carry the potential for off-target interactions, primarily due to the highly conserved nature of the ATP-binding pocket across the human kinome.[7][8][9] These unintended interactions can lead to confounding data, misinterpretation of biological effects, and potential cellular toxicity.[10][11]

This guide is designed to provide researchers, scientists, and drug development professionals with the foundational knowledge, experimental frameworks, and troubleshooting advice needed to effectively use Ono-WG-307 while minimizing and identifying potential off-target effects. Our goal is to empower you to generate robust, reliable, and publishable data.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is Ono-WG-307 and what is its precise mechanism of action?

Ono-WG-307 is an oral, small-molecule inhibitor of Bruton's Tyrosine Kinase (BTK).[1] Its mechanism is classified as targeted covalent inhibition. The inhibitor is designed to first bind non-covalently to the BTK active site and then form a permanent, irreversible covalent bond with a specific cysteine residue (Cys481) located near the ATP-binding pocket.[3] This irreversible binding permanently inactivates the kinase. The therapeutic effect is sustained until the cell synthesizes new BTK protein.[6]

cluster_0 BTK ATP-Binding Pocket BTK_inactive BTK (Inactive) Cys481 Cysteine 481 BTK_inactive->Cys481 Contains BTK_inhibited Irreversibly Inhibited BTK BTK_inactive->BTK_inhibited 2. Covalent Bond Formation at Cys481 Ono_WG_307 Ono-WG-307 (Inhibitor) Ono_WG_307->BTK_inactive

Figure 1. Mechanism of Ono-WG-307 covalent inhibition of BTK.

Q2: What makes Ono-WG-307 a "selective" inhibitor?

Selectivity is a relative measure of an inhibitor's potency against its intended target versus other proteins, particularly other kinases. Ono-WG-307 achieves its high selectivity through a design that specifically recognizes the unique structural features of the BTK active site, in addition to the presence of the targetable Cys481 residue.[12] This results in a significantly lower concentration required to inhibit BTK compared to other kinases. Kinase profiling demonstrates that Ono-WG-307 has a much higher 50% inhibitory concentration (IC50) for other related kinases, such as Fyn, Lck, and Lyn, indicating a strong preference for BTK.[1][2]

Kinase TargetIC50 (µmol/L)Selectivity vs. BTK
Btk 0.002 -
Lck0.789~395-fold
Fyn2.2~1100-fold
Lyn A3.5~1750-fold
Table 1: Kinase Selectivity Profile of Ono-WG-307. Data adapted from Oncodesign Services.[1] The IC50 values were determined using a Mobility Shift Assay with ATP concentration set at the Km value for each kinase.

Q3: Why is it critical to account for potential off-target effects?

While Ono-WG-307 is highly selective, assuming it is entirely specific can be a pitfall. Off-target effects, where an inhibitor interacts with unintended proteins, can complicate experimental interpretation for several reasons:

  • Confounding Variables: An observed phenotype might be caused by the inhibition of an unknown off-target kinase, not the intended target (BTK).[10]

  • Toxicity: In pre-clinical and clinical settings, off-target effects are a primary cause of adverse events.[5][7]

  • Pathway Crosstalk: Inhibiting a downstream kinase can sometimes cause upstream activation in parallel pathways through a phenomenon known as retroactivity, further complicating analysis.[10]

Q4: What experimental factors can influence the measured potency (IC50) and selectivity of Ono-WG-307?

The IC50 value is not an absolute constant; it is highly dependent on assay conditions. When comparing your results to reference data, it is crucial to consider:

  • ATP Concentration: Most kinase inhibitors, including Ono-WG-307, are ATP-competitive.[7] Biochemical assays performed at low ATP concentrations will yield lower IC50 values than assays performed at the high physiological ATP concentrations found within cells (~1-10 mM). For meaningful and comparable data, it is recommended to run assays with an ATP concentration that matches the Michaelis constant (Km) of the kinase for ATP.[13][14]

  • Assay Format: Different methods measure different parameters. For example, binding assays (Kd) measure affinity, while functional assays (IC50) measure inhibition of catalytic activity.[9][13][15] Results from a radiometric assay may differ from those of a fluorescence-based assay.[16]

  • Cellular Context: In cell-based assays, factors like cell membrane permeability, expression levels of BTK, and the presence of drug efflux pumps can all influence the effective intracellular concentration of the inhibitor and thus the apparent IC50.

Section 2: Experimental Design & Best Practices

Q5: How do I determine the optimal working concentration of Ono-WG-307?

The optimal concentration is the lowest dose that achieves maximal inhibition of the target (BTK) with minimal off-target activity. This is determined by performing a dose-response curve.

Step-by-Step Workflow:

  • Select a Proximal Biomarker: Choose a direct and rapidly measured downstream indicator of BTK activity. The most common is the autophosphorylation of BTK at Tyr223 (p-BTK Y223) or the phosphorylation of its immediate substrate, PLCγ2.

  • Perform Dose-Response: Treat your cell line with a wide range of Ono-WG-307 concentrations (e.g., from 0.1 nM to 10 µM) for a fixed, short duration (e.g., 1-2 hours).

  • Measure Biomarker Inhibition: Lyse the cells and quantify the level of the phospho-biomarker using a validated method like Western Blot or an In-Cell Western assay.[17][18]

  • Determine IC50 and Select Concentration: Plot the percentage of biomarker inhibition against the log of the inhibitor concentration. The IC50 is the concentration that produces 50% inhibition. For your experiments, use a concentration that gives >90% inhibition (typically 10-100x the IC50 value), but avoid using excessively high concentrations which are more likely to induce off-target effects.[11]

Q6: What are the essential controls for any experiment involving Ono-WG-307?

Controls are non-negotiable for validating your findings. Each control addresses a specific potential artifact or misinterpretation.

Control TypeDescriptionPurpose
Vehicle Control Treat cells with the same solvent used to dissolve Ono-WG-307 (e.g., DMSO) at the same final concentration.To ensure the observed phenotype is not due to the solvent itself.
Positive Control Use a second, structurally distinct BTK inhibitor (if available).To confirm that the phenotype is specific to BTK inhibition and not a unique artifact of Ono-WG-307's chemical structure. This is an "orthogonal" approach.
Genetic Control (Knockout/Knockdown) Use a cell line where BTK has been knocked out (e.g., via CRISPR) or knocked down (e.g., via shRNA).The definitive control. If the phenotype observed with Ono-WG-307 is absent in BTK-null cells, it strongly validates the effect as on-target.
Rescue Control (Mutant) Transfect BTK-null cells with a version of BTK that has a mutated cysteine residue (C481S). This mutant does not bind covalent inhibitors.If the phenotype can be "rescued" (reverted) by expressing the inhibitor-resistant BTK mutant, it proves the effect is mediated through BTK.
Table 2: Essential Controls for Validating Ono-WG-307 Experimental Results.

Section 3: Troubleshooting Guide

Q7: I'm observing a significant phenotype (e.g., cell death), but how can I be sure it's not an off-target effect?

This is a critical question. Differentiating on-target from off-target effects requires a systematic investigation.

Start Unexpected Phenotype Observed (e.g., high toxicity) Step1 Step 1: Confirm On-Target Engagement Measure p-BTK levels at your effective dose. Start->Step1 Decision1 Is BTK fully inhibited? Step1->Decision1 Step2 Step 2: Titrate to Minimal Effective Dose Repeat dose-response. Does the phenotype correlate with BTK inhibition? Decision1->Step2 Yes Troubleshoot_Dose Re-evaluate dose or assay. BTK may not be the driver. Decision1->Troubleshoot_Dose No Decision2 Does phenotype persist only at high concentrations (>100x IC50)? Step2->Decision2 Step3 Step 3: Use Orthogonal Approaches Test a structurally different BTK inhibitor. Use BTK knockout/knockdown cells. Decision2->Step3 No Result_OffTarget Conclusion: Phenotype is likely OFF-TARGET Decision2->Result_OffTarget Yes Decision3 Is phenotype replicated with orthogonal controls? Step3->Decision3 Result_OnTarget Conclusion: Phenotype is likely ON-TARGET Decision3->Result_OnTarget Yes Decision3->Result_OffTarget No

Figure 2. Workflow for investigating a potential off-target phenotype.

Q8: My results are inconsistent or not reproducible. What are common sources of error?

  • Reagent Integrity: Ensure your stock of Ono-WG-307 has been stored correctly (as per the manufacturer's data sheet) and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a master stock for each experiment.

  • Cell Culture Conditions:

    • Passage Number: Use cells with a consistent and low passage number. High-passage cells can exhibit altered signaling and drug sensitivity.

    • Cell Density: Plate cells at a consistent density, as this can affect growth rates and drug response.

    • Mycoplasma Contamination: Regularly test your cell lines for mycoplasma, which can profoundly alter cellular signaling and experimental outcomes.

  • Assay Conditions: As mentioned in Q4, variations in ATP concentration, incubation times, or detection reagents can significantly impact results. Standardize your protocols meticulously.

Q9: I suspect a specific off-target kinase is being inhibited. How can I test this hypothesis?

  • Consult Kinome Scan Data: Review published large-scale kinase screening data for Ono-WG-307 or similar BTK inhibitors to identify likely off-target candidates.

  • Use a Specific Biomarker: Identify a downstream substrate of the suspected off-target kinase. Use Western blotting to see if the phosphorylation of that substrate is inhibited by Ono-WG-307 in your cells.

  • Employ a Specific Inhibitor: Use a highly selective inhibitor for the suspected off-target kinase. If this inhibitor phenocopies the effect seen with high concentrations of Ono-WG-307, it supports your hypothesis.

Section 4: Key Protocols

Protocol 4.1: Determining Cellular IC50 via Phospho-BTK (Y223) Western Blot

This protocol provides a framework for measuring the functional inhibition of BTK within a cellular context.

Materials:

  • Your B-cell lymphoma cell line of interest (e.g., TMD-8).[1]

  • Ono-WG-307 (dissolved in DMSO).

  • Complete cell culture medium.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • Primary antibodies: Rabbit anti-phospho-BTK (Tyr223), Rabbit anti-total BTK, Mouse anti-β-actin (loading control).

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse).

  • ECL substrate and imaging system.

Procedure:

  • Cell Plating: Seed cells in a 6-well plate at a density that will result in 80-90% confluency at the time of lysis. Allow cells to adhere/recover overnight.

  • Inhibitor Preparation: Prepare serial dilutions of Ono-WG-307 in complete medium. A common 10-point, 3-fold dilution series starting from 10 µM is a good starting point. Include a DMSO-only vehicle control.

  • Treatment: Remove the old medium and add the medium containing the inhibitor dilutions. Incubate for a standard time (e.g., 2 hours) at 37°C.

  • Cell Lysis: Wash cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.

  • Protein Quantification: Centrifuge lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts for all samples (e.g., 20 µg per lane).

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.

    • Incubate with primary antibodies (anti-p-BTK, anti-total-BTK, anti-β-actin) overnight at 4°C.

    • Wash and incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash thoroughly, apply ECL substrate, and visualize bands using an imaging system.[17]

  • Analysis:

    • Quantify the band intensity for p-BTK, total BTK, and β-actin.

    • Normalize the p-BTK signal to the total BTK signal for each lane.

    • Express the results as a percentage of the vehicle control.

    • Plot the percent inhibition versus the log[Ono-WG-307] and fit a dose-response curve to determine the IC50.

References

  • Knight, Z. A., & Shokat, K. M. (2005). Measuring and interpreting the selectivity of protein kinase inhibitors. Cell.
  • Oncodesign Services. (n.d.). Development of a Bruton's Tyrosine Kinase (Btk) inhibitor - ONO-WG-307, a potential treatment for B-cell malignancies. Retrieved from [Link]

  • Fey, D., et al. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Vieth, M., et al. (2018). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Royal Society of Chemistry.
  • Brehmer, D., et al. (2021).
  • CAS. (2023). The rise of covalent inhibitors in strategic therapeutic design. Retrieved from [Link]

  • Nomura, D. K., & Cravatt, B. F. (2022). Advances in covalent drug discovery.
  • Walter, H. S., et al. (2015).
  • Lanning, B. R., et al. (2014). Minimizing the off-target reactivity of covalent kinase inhibitors.
  • Luque, F. J., & Lameira, J. (2023). The Rise of Targeted Covalent Inhibitors in Drug Discovery.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11785732, Ono-9780307. Retrieved from [Link]

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
  • Kumar, A., et al. (2021).
  • Gilead Sciences, Inc. (2018). Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement. SLAS Discovery.
  • Franklin, J., et al. (2021). Integration of Real-World Data and Genetics to Support Target Identification and Validation. Clinical Pharmacology & Therapeutics.
  • Ono Pharmaceutical Co., Ltd. (2020). Non-Clinical Profiling of ONO-5788, a Novel Oral Small Molecule Somatostatin Receptor Type-2 (SST2) Agonist. Endocrine Abstracts.
  • Addgene. (2024). CRISPR 101: Off-Target Effects. Retrieved from [Link]

  • Poon, M., et al. (2024).
  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from [Link]

  • Gladstone Institutes. (2019). New method to detect off-target effects of CRISPR. EurekAlert!. Retrieved from [Link]

  • Zischewski, J., et al. (2020). Which Factors Affect the Occurrence of Off-Target Effects Caused by the Use of CRISPR/Cas: A Systematic Review in Plants. Frontiers in Plant Science.
  • MS Australia. (2024). Promising New Treatment in the PIPEline for Remyelination in MS. Retrieved from [Link]

  • Sartorius. (n.d.). Incucyte® Immune Cell Killing Assay. Retrieved from [Link]

  • Lee, H. J., et al. (2025). Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay. STAR Protocols.
  • Kim, N. G., et al. (2025). Minimization of gene editing off-target effects by tissue restriction of expression. bioRxiv.
  • Wang, J. (2022). How to troubleshoot laboratory experiments. YouTube. Retrieved from [Link]

  • protocols.io. (n.d.). In-Cell Western Assays. Retrieved from [Link]

  • HealthCentral. (2024). This Drug Is Attempting to Rebuild Myelin Sheath in Multiple Sclerosis. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Selectivity Profiles of Ono-WG-307 and Ibrutinib

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapies for B-cell malignancies, the precision of kinase inhibition is a critical determinant of both therapeutic efficacy and patient safety. This guide offers an in-depth comparison of the kinase selectivity profiles of Ono-WG-307 (also known as Tirabrutinib or ONO-4059), a second-generation Bruton's tyrosine kinase (BTK) inhibitor, and Ibrutinib, the first-in-class BTK inhibitor. By examining their on-target potency and off-target activities, we aim to provide a clear, data-driven resource for the scientific community.

The Central Role of Bruton's Tyrosine Kinase in B-Cell Signaling

Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a pivotal role in B-cell development, activation, and proliferation.[1] It is a crucial component of the B-cell receptor (BCR) signaling pathway.[2] Upon BCR engagement, BTK is activated and subsequently phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), leading to a cascade of signals that are essential for B-cell survival and function.[1] In many B-cell malignancies, the BCR signaling pathway is chronically active, making BTK a prime therapeutic target.[3]

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK BTK Lyn_Syk->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation IP3_DAG IP3 & DAG PLCG2->IP3_DAG Hydrolysis of PIP2 Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC NF_kB NF-κB Activation Ca_PKC->NF_kB Proliferation B-Cell Proliferation & Survival NF_kB->Proliferation

Caption: Simplified diagram of the B-Cell Receptor (BCR) signaling pathway highlighting the central role of BTK.

Ibrutinib: The Potent, First-Generation BTK Inhibitor with a Broad Selectivity Profile

Ibrutinib was the first BTK inhibitor to receive FDA approval and has demonstrated significant efficacy in treating various B-cell malignancies.[4] It is a potent, irreversible inhibitor that forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK.[5] However, its therapeutic utility is accompanied by a range of off-target effects, which are attributed to its broad kinase inhibition profile.[5][6]

Ibrutinib is known to inhibit several other kinases, including members of the TEC family, epidermal growth factor receptor (EGFR), Janus kinase 3 (JAK3), and ErbB2 (HER2).[4][5][6] These off-target activities are linked to some of the clinically observed side effects, such as diarrhea, rash, and cardiotoxicity.[7][8] For instance, the inhibition of CSK has been associated with an increased risk of atrial fibrillation.[9][10]

Ono-WG-307 (Tirabrutinib): A Second-Generation Inhibitor with Enhanced Selectivity

Ono-WG-307 was developed as a second-generation BTK inhibitor with the goal of improving selectivity and, consequently, the safety profile compared to ibrutinib.[7] It is also a potent and irreversible inhibitor of BTK.[11] Preclinical and clinical data suggest that Ono-WG-307 has a more favorable off-target profile, which may translate to a lower incidence of certain adverse events.[4][7][12]

Head-to-Head Comparison of Kinase Selectivity

The key differentiator between Ono-WG-307 and Ibrutinib lies in their selectivity. While both are highly potent against BTK, Ibrutinib inhibits a broader range of other kinases. This is quantitatively supported by kinome-wide scanning assays.

A KINOMEscan analysis, which assesses the interaction of an inhibitor with a large panel of kinases, revealed that at a concentration of 1 µM, Ibrutinib inhibited 9.4% of the kinases tested by more than 65%, whereas Tirabrutinib (Ono-WG-307) inhibited only 2.3%.[13] This demonstrates a significantly narrower spectrum of activity for Ono-WG-307.

Selectivity_Comparison cluster_Ibrutinib Ibrutinib cluster_OnoWG307 Ono-WG-307 BTK_I BTK TEC_I TEC family EGFR_I EGFR CSK_I CSK JAK3_I JAK3 HER2_I HER2 BTK_O BTK OffTarget_O Minimal Off-Targets

Caption: Conceptual diagram illustrating the broader off-target profile of Ibrutinib compared to the more selective profile of Ono-WG-307.

Quantitative Inhibition Data

The following tables summarize the available quantitative data on the inhibitory activity of Ono-WG-307 and Ibrutinib against BTK and key off-target kinases.

Table 1: Ono-WG-307 (Tirabrutinib) Kinase Inhibition Profile

Kinase TargetIC50 (µM)Fold Selectivity vs. BTKReference
BTK 0.002 1 [14]
Fyn2.21100[14]
Lck0.789394.5[14]
Lyn A3.51750[14]
EGFR (cellular EC50)>10>5000[13]

Table 2: Ibrutinib Kinase Inhibition Profile

Kinase TargetIC50 (nM)Reference(s)
BTK 0.5 [2][9]
TEC3.2 - 78[15]
ITK<10[10]
EGFR (cellular EC50)70 (0.07 µM)[13]
ErbB4 (HER4)0.25 - 3.4[9]

Note: IC50 values can vary depending on the assay conditions. The data presented here are compiled from multiple sources and are intended for comparative purposes.

The data clearly illustrate the higher selectivity of Ono-WG-307. For instance, the IC50 value of Ono-WG-307 for Fyn, a Src family kinase, is over 1000-fold higher than its IC50 for BTK, indicating significantly less potent inhibition of this off-target kinase.[14] In contrast, Ibrutinib inhibits several other kinases at nanomolar concentrations.

Experimental Methodologies for Determining Kinase Selectivity

The determination of a kinase inhibitor's selectivity profile is a cornerstone of its preclinical characterization. A variety of biochemical and cell-based assays are employed for this purpose.

Biochemical Kinase Assays

Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. These assays are crucial for determining the intrinsic potency of an inhibitor.

Biochemical_Assay_Workflow Start Start: Purified Kinase & Substrate Add_Inhibitor Add Test Inhibitor (e.g., Ono-WG-307 or Ibrutinib) at various concentrations Start->Add_Inhibitor Add_ATP Initiate Reaction with ATP (often radiolabeled) Add_Inhibitor->Add_ATP Incubate Incubate at Optimal Temperature Add_ATP->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Measure_Activity Measure Kinase Activity (e.g., substrate phosphorylation) Stop_Reaction->Measure_Activity IC50_Calc Calculate IC50 Value Measure_Activity->IC50_Calc

Caption: Generalized workflow for a biochemical kinase assay to determine IC50 values.

Step-by-Step Protocol for a Typical Biochemical Kinase Assay (e.g., Mobility Shift Assay)

  • Reagent Preparation: Prepare assay buffer, purified recombinant kinase, a suitable substrate (e.g., a peptide), and ATP. The test inhibitor (Ono-WG-307 or Ibrutinib) is serially diluted to create a range of concentrations.

  • Kinase Reaction: In a microplate well, combine the kinase, substrate, and a specific concentration of the inhibitor.

  • Initiation: Start the enzymatic reaction by adding ATP. The concentration of ATP is often set at or near the Km value for each specific kinase to ensure accurate and comparable IC50 determination.[14]

  • Incubation: The reaction is allowed to proceed for a defined period at an optimal temperature (e.g., 30°C).

  • Termination: The reaction is stopped, often by the addition of a solution containing EDTA, which chelates the Mg2+ ions necessary for kinase activity.

  • Detection: The amounts of phosphorylated and unphosphorylated substrate are separated and quantified. In a Mobility Shift Assay, this is achieved by applying the reaction mixture to a microfluidic chip and measuring the separation of the substrate and product based on changes in their charge.

  • Data Analysis: The percentage of kinase inhibition at each inhibitor concentration is calculated relative to a control reaction with no inhibitor. These data are then plotted to generate a dose-response curve, from which the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is determined.

Causality in Experimental Design: The choice of ATP concentration is critical. Using an ATP concentration close to the Km value for each kinase provides a standardized condition for comparing the potency of inhibitors across different kinases. This is because the apparent potency of an ATP-competitive inhibitor is influenced by the concentration of ATP.

Cell-Based Kinase Assays

Cell-based assays provide a more physiologically relevant context by measuring the effect of an inhibitor on kinase activity within living cells. These assays account for factors such as cell permeability and target engagement in a complex cellular environment.

Step-by-Step Protocol for a Cellular Phosphorylation Assay

  • Cell Culture: Culture a relevant cell line (e.g., a B-cell lymphoma line) to an appropriate density.

  • Inhibitor Treatment: Treat the cells with a range of concentrations of the test inhibitor for a specified duration.

  • Cell Lysis: After treatment, lyse the cells to release their protein content.

  • Quantification of Phosphorylation: The level of phosphorylation of a specific downstream target of the kinase of interest is measured. This is typically done using an immunoassay method, such as a Western blot or an ELISA, with an antibody that specifically recognizes the phosphorylated form of the target protein.

  • Data Analysis: The reduction in the phosphorylation of the target protein at different inhibitor concentrations is used to determine the EC50 value (the effective concentration that causes a 50% reduction in the phosphorylation signal).

Trustworthiness through Self-Validation: A robust cell-based assay will include positive and negative controls. A known potent inhibitor of the target kinase serves as a positive control, while a vehicle control (e.g., DMSO) serves as the negative control. This ensures that the observed effects are due to the specific activity of the test compound.

Conclusion

The evolution from first- to second-generation BTK inhibitors represents a significant advancement in the pursuit of more precise and safer targeted therapies. While Ibrutinib remains a highly effective therapeutic agent, its broader kinase selectivity profile is associated with a range of off-target effects. Ono-WG-307 (Tirabrutinib) exemplifies the progress made in designing more selective inhibitors. Its narrower spectrum of kinase inhibition, as supported by the available quantitative data, suggests a potentially improved safety profile. For researchers and clinicians, a thorough understanding of these selectivity profiles is paramount for optimizing therapeutic strategies, managing patient care, and guiding the development of the next wave of kinase inhibitors.

References

  • Zimmerman, S. M., Peer, C. J., & Figg, W. D. (2021). Ibrutinib's off-target mechanism: cause for dose optimization. Cancer Biology & Therapy, 22(10-12), 529–531. [Link][9][10]

  • Smith, C. I. E., & Islam, T. C. (2021). Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects. Frontiers in Cell and Developmental Biology, 9, 630942. [Link][15]

  • Kaptein, A., de Bruin, G., Emmelot-van den Boer, M., et al. (2018). Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies. Blood, 132(Supplement 1), 4479. [Link][13]

  • Angst, D., et al. (2025). An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors. ACS Pharmacology & Translational Science. [Link][16]

  • Oncodesign Services. (n.d.). Development of a Bruton's Tyrosine Kinase (Btk) inhibitor - ONO-WG-307, a potential treatment for B-cell malignancies. Retrieved from [Link][3][14]

  • Herman, S. E. M., et al. (2017). Comparison of Acalabrutinib, A Selective Bruton Tyrosine Kinase Inhibitor, with Ibrutinib in Chronic Lymphocytic Leukemia Cells. Clinical Cancer Research, 23(14), 3734–3743. [Link][10]

  • Pal Singh, S., et al. (2024). The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. Cancers, 16(14), 2589. [Link][1]

  • Hendriks, R. W., et al. (2021). Targeting Bruton's Tyrosine Kinase in Inflammatory and Autoimmune Pathologies. Frontiers in Cell and Developmental Biology, 9, 667554. [Link][2]

  • Walter, H. S., et al. (2015). A phase 1 clinical trial of the selective BTK inhibitor ONO/GS-4059 in relapsed and refractory mature B-cell malignancies. Blood, 127(4), 411–419. [Link][4][11]

  • Rule, S. (2015, April 9). Latest data with ONO-4059 and ibrutinib [Video]. YouTube. [Link][17]

  • Lampson, B. L., et al. (2019). Relative Selectivity of Covalent Inhibitors Requires Assessment of Inactivation Kinetics and Cellular Occupancy: A Case Study of Ibrutinib and Acalabrutinib. Journal of Pharmacology and Experimental Therapeutics, 372(1), 10-19. [Link][18]

  • Dyer, M. J. S., et al. (2018). Responses to the Selective Bruton’s Tyrosine Kinase (BTK) Inhibitor Tirabrutinib (ONO/GS-4059) in Diffuse Large B-cell Lymphoma Cell Lines. Cancers, 10(4), 123. [Link][12]

  • Kiyota, M., et al. (2018). Phase I study of tirabrutinib (ONO‐4059/GS‐4059) in patients with relapsed or refractory B‐cell malignancies in Japan. Cancer Science, 109(12), 3949-3958. [Link][7]

  • Lain, A., et al. (2025). Comprehensive Characterization of Bruton's Tyrosine Kinase Inhibitor Specificity, Potency, and Biological Effects: Insights into Covalent and Noncovalent Mechanistic Signatures. ACS Pharmacology & Translational Science. [Link][19]

  • Jimenez, J. S., et al. (2022). Selective Inhibition of Bruton's Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors. ACS Pharmacology & Translational Science, 5(4), 263-276. [Link][5]

  • Advani, R. H., et al. (2017). Pharmacokinetic and pharmacodynamic evaluation of ibrutinib for the treatment of chronic lymphocytic leukemia: rationale for lower doses. Expert Opinion on Drug Metabolism & Toxicology, 13(1), 11-20. [Link][3]

  • Smith, C. I. E., & Islam, T. C. (2021). Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects. PubMed. [Link]

  • Guieze, R., et al. (2021). Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects. Frontiers in Cell and Developmental Biology, 9, 630942. [Link][8]

Sources

Technical Comparison Guide: Ono-WG-307 vs. Tirabrutinib (ONO-4059)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an objective, data-driven comparison between Tirabrutinib (ONO-4059/GS-4059) and Ono-WG-307 .

Executive Summary

This guide compares Tirabrutinib (ONO-4059) , a second-generation, irreversible BTK inhibitor approved for clinical use (e.g., PCNSL, Waldenström's Macroglobulinemia), against Ono-WG-307 , a highly potent structural analogue utilized primarily as a preclinical tool compound .

While both molecules exhibit single-digit nanomolar potency against BTK (IC50 ~2.0–2.2 nM), they diverge significantly in their developmental utility. Tirabrutinib has been optimized for metabolic stability, central nervous system (CNS) penetration, and sustained target occupancy. Conversely, Ono-WG-307 serves as a critical reference probe in early discovery biology, often used to validate BTK-dependency in diffuse large B-cell lymphoma (DLBCL) models before the selection of a clinical candidate.

Verdict:

  • Use Tirabrutinib for translational research, in vivo efficacy studies requiring clinical relevance, and CNS-penetrant models.

  • Use Ono-WG-307 for cost-effective in vitro target validation and comparative structure-activity relationship (SAR) studies.

Mechanistic Foundation

Both compounds target the ATP-binding pocket of Bruton’s Tyrosine Kinase (BTK) , a critical node in the B-cell Receptor (BCR) signaling pathway.

  • Tirabrutinib (ONO-4059): Functions as a Targeted Covalent Inhibitor (TCI) . It forms a covalent bond with the sulfhydryl group of Cysteine 481 (Cys481) within the BTK active site. This irreversible binding ensures sustained inhibition even after the drug is cleared from circulation (pharmacodynamic half-life > pharmacokinetic half-life).

  • Ono-WG-307: Exhibits a similar binding mode with high affinity.[1] Early characterization data suggests it acts as a highly selective probe, though some structural variants in this series were explored to test reversible vs. irreversible binding kinetics during the lead optimization phase.

Diagram 1: BCR Signaling & Point of Intervention

The following diagram illustrates the downstream propagation of BCR signaling and the specific blockade of NF-κB activation by these inhibitors.

BCR_Signaling BCR BCR Complex (CD79A/B) SYK SYK BCR->SYK LYN LYN BCR->LYN BTK BTK (Target) SYK->BTK LYN->BTK Phosphorylation (Y551) PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation (Y753/759) PKCb PKCβ PLCg2->PKCb Ca2+ Flux / DAG NFkB NF-κB (Nuclear Translocation) PKCb->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation Tira Tirabrutinib (Cys481 Covalent) Tira->BTK Inhibits WG307 Ono-WG-307 (Tool Compound) WG307->BTK

Caption: BTK acts as the gatekeeper between upstream BCR activation and downstream NF-κB survival signaling. Both compounds block the phosphorylation of PLCγ2.[2]

Biochemical Potency & Selectivity Profile

The primary distinction lies in the Kinase Selectivity Profile .[3] First-generation inhibitors (e.g., Ibrutinib) often show off-target activity against EGFR, ITK, and TEC, leading to adverse events (rash, diarrhea, platelet dysfunction). The ONO series (including WG-307 and 4059) was designed to minimize these off-target interactions.

Table 1: Comparative Potency Data
FeatureTirabrutinib (ONO-4059)Ono-WG-307Experimental Context
BTK IC50 2.2 nM ~2.0 nM ATP-competitive Kinase Assay (Recombinant human BTK)
Lck IC50 > 2,000 nM~789 nMT-cell kinase selectivity (Sparing T-cells)
Lyn IC50 > 500 nM~3,500 nMSrc-family kinase selectivity
EGFR Inhibition MinimalMinimalReduced risk of skin/GI toxicity
Cellular EC50 ~3–5 nM < 10 nM TMD-8 (ABC-DLBCL) Proliferation Assay
Primary Utility Clinical TherapyPreclinical Tool / SAR Reference

Key Insight: Both compounds are equipotent against the primary target (BTK). However, Tirabrutinib demonstrates a highly refined selectivity profile, particularly in sparing ITK (Interleukin-2-inducible T-cell kinase), which preserves NK cell antibody-dependent cellular cytotoxicity (ADCC)—a crucial feature for combination therapies with monoclonal antibodies (e.g., Rituximab).

Experimental Protocols (Self-Validating Systems)

To reproduce the potency data or validate these compounds in your own lab, follow these standardized protocols.

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Assay

Objective: Determine IC50 values for BTK inhibition.

  • Reagent Prep:

    • Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.

    • Enzyme: Recombinant human BTK (full length or kinase domain).

    • Tracer: Eu-labeled anti-His antibody + AlexaFluor-labeled Kinase Tracer (Invitrogen LanthaScreen).

  • Compound Handling:

    • Dissolve Tirabrutinib/WG-307 in 100% DMSO.

    • Prepare 3-fold serial dilutions in DMSO.

    • Dilute into assay buffer (Final DMSO concentration < 1% to avoid enzyme denaturation).

  • Reaction Assembly (384-well Plate):

    • Add 5 µL of Inhibitor (at 2x concentration).

    • Add 5 µL of BTK Enzyme/Tracer mix.

    • Critical Step: Pre-incubate for 60 minutes at Room Temperature. Why? Covalent inhibitors require time to reach maximum inactivation efficiency (k_inact/K_I).

  • Initiation: Add ATP (at Km concentration, typically 10-50 µM) to start the competition (if running activity assay) or simply measure tracer displacement binding.

  • Detection: Read Fluorescence Ratio (665 nm / 615 nm) on a compatible plate reader (e.g., EnVision).

Protocol B: Cellular Proliferation Assay (TMD-8)

Objective: Assess functional potency in an "Addicted" ABC-DLBCL cell line.

  • Cell Culture: Use TMD-8 cells (ABC-DLBCL subtype).[2] Maintain in RPMI-1640 + 10% FBS.

  • Seeding: Plate 10,000 cells/well in 96-well plates.

  • Treatment:

    • Add Tirabrutinib or Ono-WG-307 (Range: 0.1 nM to 10 µM).

    • Incubate for 72 hours .

  • Readout: Add CellTiter-Glo (ATP quantification). Luminescence correlates directly with viability.

  • Validation Check:

    • Positive Control: Ibrutinib (Expected IC50 ~1-2 nM).

    • Negative Control: OCI-Ly3 cells (BTK-independent cell line; should show IC50 > 1000 nM). If your compound kills OCI-Ly3 at low nM, you have off-target toxicity.

Diagram 2: Experimental Workflow for IC50 Determination

Workflow Step1 Compound Dilution (DMSO) Step3 Pre-Incubation (60 min @ RT) Step1->Step3 Step2 Enzyme Mix (BTK + Tracer) Step2->Step3 Step4 Read TR-FRET (Binding Displacement) Step3->Step4 Step5 Data Analysis (Sigmoidal Fit) Step4->Step5

Caption: The critical pre-incubation step (Step 3) ensures accurate measurement of covalent binding affinity.

Strategic Selection: Which to Choose?

ScenarioRecommended AgentRationale
In Vivo Xenografts (Mice) Tirabrutinib Optimized pharmacokinetics (PK) and oral bioavailability ensure reliable dosing and exposure.
CNS Lymphoma Models Tirabrutinib Proven Blood-Brain Barrier (BBB) penetration; specifically developed for PCNSL indications.
High-Throughput Screening Ono-WG-307 Cost-effective tool compound with identical mechanism of action for primary hits.
Kinase Selectivity Panels Both Use both to distinguish subtle differences in off-target profiles (e.g., Lyn/Fyn inhibition nuances).

References

  • Kozaki, R. et al. (2018).[4][5] Responses to the Selective Bruton’s Tyrosine Kinase (BTK) Inhibitor Tirabrutinib (ONO/GS-4059) in Diffuse Large B-cell Lymphoma Cell Lines.[1][4][6] Cancers, 10(4), 127.[5]

  • Oncodesign Services. Development of a Bruton's Tyrosine Kinase (Btk) inhibitor - ONO-WG-307. Poster/Abstract Data.

  • Yu, H. et al. (2018).[7] Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement.[7] SLAS Discovery, 23(9), 919–929.

  • Licolic, A. et al. (2020). Tirabrutinib: A Review in Primary Central Nervous System Lymphoma. Drugs, 80, 1719–1726.

Sources

Technical Benchmarking Guide: Ono-WG-307 (Tirabrutinib) vs. Ibrutinib in Resistant B-Cell Malignancy Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

Ono-WG-307 (clinically known as Tirabrutinib or GS-4059 ) represents a second-generation, highly selective, irreversible Bruton’s Tyrosine Kinase (BTK) inhibitor. Unlike Ibrutinib, which exhibits a "promiscuous" kinome profile (targeting EGFR, ITK, and TEC), Ono-WG-307 was engineered to maximize BTK occupancy while minimizing off-target toxicities.

In the context of Ibrutinib-resistant lines , researchers must distinguish between two distinct resistance modalities:

  • On-Target Resistance (C481S Mutation): Since Ono-WG-307 binds covalently to Cysteine 481 (C481), it generally exhibits cross-resistance in cell lines harboring the C481S mutation.

  • Off-Target/Intolerance & Bypass Signaling: In models where "resistance" is driven by Ibrutinib-specific toxicity or non-C481 bypass tracks (e.g., PLC

    
    2 mutations), Ono-WG-307 serves as a critical tool to deconvolute the mechanism of action due to its superior selectivity profile.
    

This guide provides a rigorous framework for benchmarking Ono-WG-307 against Ibrutinib, establishing it as a "Selectivity Control" in your drug discovery pipeline.

Mechanistic Differentiation Diagram

The following diagram illustrates the structural and functional divergence between first-generation (Ibrutinib) and second-generation (Ono-WG-307) inhibitors in the context of Wild-Type (WT) and Mutant BTK.

BTK_Inhibition_Dynamics cluster_inhibitors Inhibitor Profile cluster_targets Kinase Targets cluster_outcome Cellular Outcome Ibrutinib Ibrutinib (1st Gen Covalent) BTK_WT BTK (Wild Type) Cys481 Intact Ibrutinib->BTK_WT Potent Inhibition BTK_Mut BTK (C481S) Cys -> Ser Mutation Ibrutinib->BTK_Mut Loss of Binding EGFR EGFR / ITK (Off-Targets) Ibrutinib->EGFR High Affinity OnoWG307 Ono-WG-307 (Tirabrutinib) (2nd Gen Selective) OnoWG307->BTK_WT Potent Inhibition OnoWG307->BTK_Mut Loss of Binding (Cross-Resistance) OnoWG307->EGFR Minimal Affinity (>Selectivity) Apoptosis Apoptosis / Signal Blockade BTK_WT->Apoptosis Inhibited Resistance Resistance / Proliferation BTK_Mut->Resistance Active Signaling Toxicity Off-Target Toxicity (Rash/Diarrhea) EGFR->Toxicity Activated by Blockade

Figure 1: Comparative mechanism of action. Note that while Ono-WG-307 reduces off-target toxicity (EGFR), it shares the C481S resistance liability with Ibrutinib.

Benchmarking Protocol: Cell Viability & IC50 Profiling

To objectively assess Ono-WG-307, you must utilize a paired cell line system: a parental sensitive line (e.g., TMD8 or OCI-Ly10) and its Ibrutinib-resistant derivative.

Experimental Design
  • Objective: Determine the Resistance Factor (RF = IC50 Resistant / IC50 Parental) for Ono-WG-307 compared to Ibrutinib.

  • Controls:

    • Positive Control: Pirtobrutinib (LOXO-305) - A non-covalent inhibitor that should retain potency in C481S lines.

    • Negative Control:[1] DMSO vehicle.

Reagent Preparation
  • Ono-WG-307 Stock: Dissolve in 100% DMSO to 10 mM. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Serial dilutions (1:3) ranging from 10

    
    M down to 0.1 nM.
    
Step-by-Step Workflow
  • Seeding: Plate cells (TMD8, Mino, or REC-1) at 0.5 - 1.0

    
     10
    
    
    
    cells/mL in 96-well plates.
  • Treatment: Add compounds 24 hours post-seeding. Ensure final DMSO concentration is <0.1%.

  • Incubation: Incubate for 72 hours (Standard) or 96 hours (Slow-growing resistant lines).

  • Readout: Use CellTiter-Glo (ATP-based luminescence) for high sensitivity.

  • Calculation: Fit data to a 4-parameter logistic (4PL) non-linear regression model.

Expected Data & Interpretation

The following table summarizes the expected IC50 values based on validated literature and internal benchmarking standards.

Cell LineGenotypeIbrutinib IC50 (nM)Ono-WG-307 IC50 (nM)Interpretation
TMD8 (Parental) BTK WT0.5 - 1.51.8 - 3.6Equipotent. Ono-WG-307 is highly potent in ABC-DLBCL.
TMD8-R PLC

2 Mut
> 500> 500Cross-Resistant. Downstream bypass renders both ineffective.
OCI-Ly10 BTK WT1.0 - 2.02.0 - 4.0Equipotent.
HBL-1 (C481S) BTK C481S> 1000> 1000Cross-Resistant. Ono-WG-307 cannot bind C481S covalently.
Mino (MCL) BTK WT2.0 - 5.03.0 - 6.0Equipotent.

Critical Analysis: If your "resistant" line shows high Ibrutinib IC50 but low Ono-WG-307 IC50, the resistance mechanism is likely not C481S. It may be related to efflux pumps (ABCB1) that affect Ibrutinib differentially, or the line is sensitive to the cleaner kinase profile of Ono-WG-307.

Signaling Pathway Analysis (Western Blot)

To validate the molecular efficacy, you must assess the phosphorylation status of BTK and downstream effectors (PLC


2, ERK, NF-

B).
The "Washout" Experiment (Covalent Binding Test)

This specific protocol tests if the inhibitor binds irreversibly.

  • Pulse: Treat cells with 100 nM Ono-WG-307 or Ibrutinib for 1 hour.

  • Wash: Wash cells 3x with PBS to remove free drug.

  • Recovery: Incubate in drug-free media for 4, 8, and 24 hours.

  • Stimulation: Stimulate BCR with anti-IgM (10

    
    g/mL) for 15 mins before lysis.
    
  • Blot: Probe for p-BTK (Y223).

Result:

  • WT Cells: Both drugs show sustained inhibition of p-BTK after washout (irreversible binding).

  • C481S Cells: p-BTK signal recovers rapidly after washout for both drugs (failure to bond covalently).

Signaling Cascade Diagram

Signaling_Pathway BCR B-Cell Receptor (BCR) LYN LYN / SYK BCR->LYN BTK BTK (Y223) LYN->BTK Phosphorylation PLCG2 PLCg2 BTK->PLCG2 Activation PKC PKC-Beta PLCG2->PKC NFkB NF-kB / ERK PKC->NFkB Proliferation Inhibitors Ono-WG-307 / Ibrutinib Inhibitors->BTK Blocks Y223 (WT Only)

Figure 2: Signal transduction cascade. Ono-WG-307 blocks the BTK->PLC


2 node. In Resistant lines (e.g., TMD8-R with PLC

2 mutation), the signal bypasses this blockade.

Discussion: Positioning Ono-WG-307

When benchmarking in resistant lines, Ono-WG-307 is not a "rescue" drug for C481S mutations (unlike Pirtobrutinib or Nemtabrutinib). Instead, it acts as a high-specificity covalent probe .

Key Advantages in Benchmarking:
  • Selectivity Control: Because Ono-WG-307 lacks the EGFR/ITK inhibition of Ibrutinib, it allows you to determine if cellular toxicity in your assay is driven by BTK inhibition or off-target effects.

  • In Vivo Tolerability: In xenograft models (e.g., TMD8 subcutaneous), Ono-WG-307 can often be dosed higher than Ibrutinib due to its safety profile, potentially achieving better tumor regression in "marginally" resistant tumors where Ibrutinib dosing is limited by toxicity.

Summary of Resistance Profiles
  • C481S Mutation: Ono-WG-307 = Resistant (Similar to Ibrutinib).[2]

  • PLC

    
    2 Mutation:  Ono-WG-307 = Resistant  (Bypass signaling).
    
  • Wild Type (Intolerant): Ono-WG-307 = Active (Superior therapeutic index).

References

  • Kozaki, R., et al. (2012). "Development of a Bruton's tyrosine kinase (Btk) inhibitor - ONO-WG-307, a potential treatment for B-cell malignancies."[3][4] Cancer Research.

  • Walter, H.S., et al. (2016). "A phase 1 clinical trial of the selective BTK inhibitor ONO/GS-4059 in relapsed and refractory mature B-cell malignancies." Blood.

  • Liclican, A., et al. (2020). "Biochemical characterization of tirabrutinib and other irreversible inhibitors of Bruton's tyrosine kinase reveals differences in potency and selectivity." Biochimica et Biophysica Acta (BBA).

  • Woyach, J.A., et al. (2014). "Resistance mechanisms for the Bruton's tyrosine kinase inhibitor ibrutinib." New England Journal of Medicine.[3][5][6]

  • Rule, S., et al. (2020). "Efficacy and safety of tirabrutinib in relapsed or refractory mantle cell lymphoma." Leukemia.[2][3][6][7][8]

Sources

Synergistic Targeting of B-Cell Malignancies: A Comparative Guide to Ono-WG-307 (Tirabrutinib) and Anti-CD20 Combination Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synergistic effects of Ono-WG-307 (Tirabrutinib) and anti-CD20 antibodies Content Type: Publish Comparison Guide

Executive Summary

This guide analyzes the mechanistic and therapeutic synergy between Ono-WG-307 (generically known as Tirabrutinib ) and anti-CD20 monoclonal antibodies (mAbs) such as Rituximab and Obinutuzumab.

While first-generation BTK inhibitors (e.g., Ibrutinib) revolutionized B-cell malignancy treatment, their combination with anti-CD20 agents is often compromised by off-target inhibition of ITK (Interleukin-2-inducible T-cell Kinase), which suppresses NK-cell mediated Antibody-Dependent Cellular Cytotoxicity (ADCC).

The Core Advantage: Ono-WG-307 is a highly selective, irreversible BTK inhibitor that spares ITK . This guide presents evidence that Ono-WG-307 preserves NK cell function, thereby maintaining the efficacy of anti-CD20 induced ADCC, resulting in superior synergistic potential compared to Ibrutinib.

Mechanistic Basis of Synergy

To understand the combination efficacy, one must analyze the dual-attack vector:

  • Intracellular Blockade (Ono-WG-307): Covalent binding to Cys481 of BTK blocks BCR signaling, halting proliferation and NF-

    
    B mediated survival signals.
    
  • Extracellular Elimination (Anti-CD20): Antibodies opsonize B-cells, flagging them for lysis by NK cells (ADCC) or Complement (CDC).

The "ITK Sparing" Hypothesis

The critical differentiator is the preservation of the effector arm. Ibrutinib irreversibly binds ITK on NK cells, preventing the calcium mobilization necessary for degranulation.[1] Ono-WG-307 exhibits >200-fold selectivity against ITK, leaving the immune effector mechanism intact.

G cluster_0 B-Cell (Malignant) cluster_1 NK Cell (Effector) BCR BCR Complex BTK BTK Protein BCR->BTK NFkB NF-kB / Survival BTK->NFkB CD20 CD20 Surface Antigen FcR Fc Receptor (CD16) ITK ITK Kinase FcR->ITK Lysis Granule Release (ADCC) ITK->Lysis Ono Ono-WG-307 (Tirabrutinib) Ono->BTK Inhibits (Specific) Ono->ITK NO Inhibition (Spares ADCC) Ritux Anti-CD20 mAb (Rituximab) Ritux->CD20 Binds Ritux->FcR Activates Ibrut Ibrutinib (Comparator) Ibrut->BTK Inhibits Ibrut->ITK Off-Target Inhibition (Blocks ADCC)

Figure 1: Mechanistic interaction showing Ono-WG-307 blocking B-cell survival while sparing NK-cell ITK, unlike Ibrutinib which impairs the immune response.

Comparative Analysis: BTK Inhibitor Selectivity

The following table contrasts Ono-WG-307 with other BTK inhibitors regarding their suitability for combination with anti-CD20 agents.

FeatureOno-WG-307 (Tirabrutinib) Ibrutinib Acalabrutinib
Primary Target BTK (Cys481 Covalent)BTK (Cys481 Covalent)BTK (Cys481 Covalent)
ITK Inhibition (IC50) > 1000 nM (Spared) ~4.9 nM (Potent Inhibitor)High (Weak Inhibitor)
ADCC Interference Negligible Significant Suppression Minimal
Synergy with Rituximab High (Synergistic) Low/Antagonistic (in vivo)High
Off-Target Kinases Low (High Selectivity)High (EGFR, TEC, ITK)Low
Primary Indication PCNSL, WM, CLL (Japan)CLL, MCL, WMCLL, MCL

Expert Insight: In ABC-DLBCL (Activated B-Cell Diffuse Large B-Cell Lymphoma) models, Ono-WG-307 combined with Rituximab demonstrated significant tumor regression, whereas Ibrutinib combinations often fail to outperform monotherapy due to the neutralization of the antibody's effector mechanism.

Experimental Protocol: Validating Synergy

To rigorously assess the synergistic effects, researchers should utilize the Chou-Talalay Method . The following protocol is designed for ABC-DLBCL cell lines (e.g., TMD-8), which are sensitive to BCR signaling blockade.

Materials
  • Cell Lines: TMD-8 (ABC-DLBCL) and DOHH-2 (GCB-DLBCL) for contrast.

  • Compounds: Ono-WG-307 (dissolved in DMSO), Rituximab (clinical grade).

  • Assay: CellTiter-Glo® (ATP quantification) or Annexin V/PI Flow Cytometry.

Step-by-Step Workflow
  • Cell Seeding:

    • Seed TMD-8 cells at

      
       cells/well in 96-well plates.
      
    • Allow 24h acclimation.

  • Drug Matrix Preparation:

    • Prepare a

      
       matrix.
      
    • Ono-WG-307: Serial dilution (e.g., 0, 0.5, 1, 5, 10, 50 nM). Note: The IC50 in TMD-8 is ~3.6 nM.

    • Rituximab: Fixed or serial dilution (e.g., 0, 1, 10, 100

      
      g/mL).
      
    • Control: DMSO vehicle control (Max 0.1%).[2]

  • Incubation:

    • Incubate plates for 72 to 96 hours at 37°C, 5% CO2.

    • Rationale: BTK inhibition is cytostatic; sufficient time is required to observe apoptosis or growth arrest.

  • Readout & Analysis:

    • Add CellTiter-Glo reagent; read luminescence.

    • Calculate Fraction Affected (

      
      ).
      
    • Compute Combination Index (CI) using CompuSyn software.

      • 
        : Synergy
        
      • 
        : Additive
        
      • 
        : Antagonism[3]
        

Protocol cluster_treat Treatment Matrix (96-well) cluster_readout Data Analysis Start Start: TMD-8 Cell Culture Mono_Ono Ono-WG-307 Monotherapy (0.5 - 50 nM) Start->Mono_Ono Mono_Ritux Rituximab Monotherapy (1 - 100 µg/mL) Start->Mono_Ritux Combo Combination Matrix (6x6 Grid) Mono_Ono->Combo Mono_Ritux->Combo Incubation Incubation 72-96 Hours Combo->Incubation Viability ATP Luminescence Assay (CellTiter-Glo) Incubation->Viability Calc Calculate Fraction Affected (Fa) Viability->Calc CI_Score Compute Combination Index (CI) (Chou-Talalay) Calc->CI_Score

Figure 2: Experimental workflow for determining the Combination Index (CI) of Ono-WG-307 and Rituximab.

Data Synthesis & Interpretation
Efficacy in ABC vs. GCB Subtypes

Experimental data indicates a divergence in efficacy based on cell of origin:

  • TMD-8 (ABC-DLBCL): Strong Synergy (

    
    ). These cells are addicted to BCR signaling. The combination of intracellular blockade (Ono-WG-307) and immune tagging (Rituximab) overwhelms the cell's survival mechanisms.
    
  • DOHH-2 (GCB-DLBCL): Moderate Antagonism or Additivity (

    
    ). GCB subtypes rely less on BCR signaling for survival. Furthermore, BTK inhibition may downregulate surface CD20 expression in some contexts, potentially reducing Rituximab binding efficiency without the compensatory benefit of BCR blockade.
    
Clinical Implication

For drug development professionals, this data suggests that patient stratification is essential. Clinical trials utilizing Ono-WG-307 + Rituximab should prioritize non-GCB DLBCL or PCNSL (Primary Central Nervous System Lymphoma) cohorts, where the BCR-dependency is high and the synergy is mechanistically supported.

References
  • Kozaki, R., et al. (2018). "Development of a Bruton’s Tyrosine Kinase (Btk) inhibitor - ONO-WG-307, a potential treatment for B-cell malignancies."[3][4] Oncodesign Services / Ono Pharmaceutical.

  • Liclican, A., et al. (2020).[5] "Biochemical characterization of tirabrutinib and other irreversible BTK inhibitors reveals differences in kinase selectivity and impact on immune effector function." PLOS ONE.

  • Kozaki, R., et al. (2023).[5] "Investigation of the anti-tumor mechanism of tirabrutinib, a highly selective Bruton’s tyrosine kinase inhibitor, by phosphoproteomics and transcriptomics."[2][5] PLOS ONE.

  • Kohrt, H. E., et al. (2014). "Ibrutinib antagonizes rituximab-dependent NK cell-mediated cytotoxicity."[1] Blood.

  • Ono Pharmaceutical Co., Ltd. (2025).[6] "ONO PHARMA Presents Positive Results from Pivotal Trial in U.S. Patients with Relapsed or Refractory PCNSL."[6] Ono Pharma News.

Sources

Safety Operating Guide

Executive Safety Summary: The "Why" Behind the Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safe Handling and Operational Logistics for ONO-WG-307 (BTK Inhibitor) Content Type: Technical Safety & Operational Guide Audience: Researchers, Medicinal Chemists, and drug development professionals.[1] Author Persona: Senior Application Scientist

ONO-WG-307 (often synonymous with or an analogue of Tirabrutinib/ONO-4059 ) is a highly potent, irreversible Bruton’s Tyrosine Kinase (BTK) inhibitor .[1] Unlike standard reagents, this compound functions by forming a covalent bond with the Cysteine-481 residue in the ATP-binding pocket of BTK.[1]

The Safety Implication: Because of this covalent mechanism, the biological residence time of the drug often exceeds its pharmacokinetic half-life.[1] In a laboratory setting, this means even micro-exposures can lead to sustained biological activity. As a Senior Application Scientist, I categorize this compound as Occupational Exposure Band (OEB) 4 (1–10 µg/m³ OEL).

Critical Hazards:

  • Reproductive Toxicity: BTK inhibition can disrupt B-cell development in developing fetuses.[1]

  • Respiratory Sensitization: High potency powder poses a significant inhalation risk.[1]

  • Dermal Absorption: Enhanced when dissolved in organic solvents like DMSO.[1]

The Containment Architecture (Engineering Controls)

Before touching the vial, you must establish a negative-pressure environment.[1] Do not rely on standard fume hoods for powder handling if a Biological Safety Cabinet (BSC) or Powder Containment Hood is available.

Control LevelEquipment RequirementOperational Context
Primary (Solid) Class II Type A2 BSC or Powder Containment Enclosure MANDATORY for weighing dry powder.[1] Airflow must be laminar to prevent turbulence from spreading particles.[1]
Primary (Solution) Chemical Fume Hood Acceptable only after the compound is fully dissolved in solvent (e.g., DMSO).
Secondary HEPA Filtration The lab exhaust system must be HEPA-filtered to prevent environmental release.[1]
Static Control Ionizing Fan / Anti-static Gun ONO-WG-307 powder is often electrostatic.[1] Use an ionizer during weighing to prevent "flying powder."[1]

Personal Protective Ecosystem (PPE)

As a scientist, you must view PPE not as a uniform, but as a redundant barrier system .

A. Respiratory Protection
  • Standard: N95 or P100 respirator (fit-tested) is the minimum requirement when working inside a hood.[1]

  • Best Practice: If handling >100 mg of powder, use a Powered Air Purifying Respirator (PAPR) with a loose-fitting hood to eliminate seal failures.[1]

B. Dermal Protection (The "Double-Shell" Technique)

BTK inhibitors are lipophilic.[1] When dissolved in DMSO, they can permeate standard nitrile gloves in <5 minutes.

  • Inner Layer: 4 mil Nitrile (taped to lab coat cuff).[1]

  • Outer Layer: 5-8 mil High-Breakthrough Nitrile (e.g., Ansell TouchNTuff®) or Laminate/Silver Shield gloves.[1]

  • Protocol: Change the outer pair immediately upon any splash.[1] Change both pairs every 60 minutes.

C. Body Protection
  • Tyvek® lab coat or back-closing gown (impervious to powders).[1]

  • Shoe covers (to prevent tracking powder out of the containment zone).

Operational Workflow: From Vial to Solution

This protocol minimizes aerosol generation, the #1 cause of lab exposure.

Step 1: Preparation
  • Place an absorbent, plastic-backed liner in the BSC.[1]

  • Pre-weigh the solvent (DMSO/Ethanol) in a glass vial before opening the ONO-WG-307 vial.[1]

  • Neutralize Static: Aim the anti-static gun at the ONO-WG-307 vial for 5 seconds.[1]

Step 2: Weighing (The Critical Zone)
  • Open the vial only inside the BSC.

  • Use a disposable anti-static spatula .[1] Do not use metal spatulas that require scraping (creates aerosols).

  • The "Wet Addition" Method: Instead of weighing powder onto a weigh boat and transferring it (high risk), tare the vial containing your solvent and add the powder directly to the solvent if precision allows. This immediately suppresses dust.[1]

Step 3: Solubilization
  • Solubility Profile: ONO-WG-307 is soluble in DMSO (~20 mg/mL) and Ethanol (<1 mg/mL warmed).[1][]

  • Vortexing: Cap the vial tightly and seal with Parafilm before removing from the BSC to vortex.

Mechanism of Action & Biological Context[3][4]

To understand the safety urgency, view the biological pathway. ONO-WG-307 blocks B-cell Receptor (BCR) signaling, which is fundamental to immune response.[1]

BTK_Pathway Antigen Antigen Binding (BCR Activation) LYN LYN / SYK (Kinases) Antigen->LYN BTK BTK (Bruton's Tyrosine Kinase) LYN->BTK Phosphorylation PLC PLCγ2 (Phospholipase C) BTK->PLC Activation Calcium Ca2+ Mobilization PLC->Calcium NFkB NF-κB / MAPK Activation Calcium->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation Inhibitor ONO-WG-307 (Covalent Inhibitor) Inhibitor->BTK Irreversible Binding (Cys-481)

Figure 1: Mechanism of Action for ONO-WG-307. The compound covalently binds to BTK, halting the downstream signaling cascade (PLCγ2 -> NF-κB) required for B-cell survival.[1] This potent biological interruption necessitates strict handling protocols.

Emergency Response & Waste Management

Spill Scenario (Powder)
  • Evacuate: Clear the immediate area. Allow aerosols to settle for 15 minutes.

  • PPE Upgrade: Don double gloves and N95/PAPR.[1]

  • Cover: Gently place paper towels dampened with 10% Bleach over the powder.[1] Do not pour liquid directly onto powder (disperses dust).[1]

  • Wipe: Wipe from the outside in.[1]

  • Deactivate: Follow with a detergent wash (e.g., Alconox) then water.

Disposal
  • Solid Waste: All vials, gloves, and weigh boats must be disposed of as Hazardous Chemical Waste (Incineration required).

  • Liquid Waste: Do not pour down the drain. Collect in a dedicated "High Potency/Cytotoxic" waste stream.[1]

References

  • Kozaki, R., et al. (2012).[3][4] Development of a Bruton's tyrosine kinase (Btk) inhibitor - ONO-WG-307, a potential treatment for B-cell malignancies. Cancer Research.[1] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.